5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
Description
Properties
IUPAC Name |
(5-bromopyrimidin-2-yl)oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2OSi/c1-10(2,3)15(4,5)14-9-12-6-8(11)7-13-9/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCALLZMACFTOPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370779 | |
| Record name | 5-Bromo-2-{[tert-butyl(dimethyl)silyl]oxy}pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121519-00-4 | |
| Record name | 5-Bromo-2-{[tert-butyl(dimethyl)silyl]oxy}pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Physical Properties of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine, a key intermediate in medicinal chemistry and organic synthesis. This document compiles available quantitative data, outlines standard experimental protocols for determining key physical characteristics, and presents logical workflows relevant to its application in drug development.
Core Physical and Chemical Properties
This compound is a silylated bromopyrimidine derivative. The introduction of the tert-butyldimethylsilyl (TBS) protecting group on the hydroxyl function of 5-bromo-2-hydroxypyrimidine enhances its solubility in organic solvents and allows for selective reactions at other positions of the pyrimidine ring. It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.
Data Presentation: Physical Properties
| Property | Value (this compound) | References |
| CAS Number | 121519-00-4 | [1] |
| Molecular Formula | C₁₀H₁₇BrN₂OSi | [1] |
| Molecular Weight | 289.24 g/mol | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Density | Data not available | |
| Solubility | Data not available | |
| InChI Key | GCALLZMACFTOPD-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)--INVALID-LINK--(C)Oc1ncc(Br)cn1 |
| Property | Value (Pyrimidine - Parent Compound) | References |
| Molecular Formula | C₄H₄N₂ | [2] |
| Molar Mass | 80.088 g/mol | [2] |
| Appearance | Colorless crystalline solid | [2] |
| Melting Point | 20 to 22 °C | [2] |
| Boiling Point | 123 to 124 °C | [2] |
| Density | 1.016 g/cm³ | [2] |
| Solubility in Water | Miscible |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not available in the reviewed literature. The following sections describe the standard, generalized methodologies used for such characterizations.
Melting Point Determination
The melting point is typically determined using a digital melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in the heating block of the apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
Boiling Point Determination
For non-volatile liquids or high-melting solids, the boiling point is determined under reduced pressure to prevent decomposition.
-
Apparatus: A small-scale distillation apparatus is used.
-
Procedure: The compound is heated in a distillation flask under a specific, controlled vacuum pressure.
-
Measurement: The temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at which the liquid boils and its vapor condenses) is recorded, along with the pressure.
-
Correction: The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a nomograph.
Solubility Assessment
Solubility is determined by adding measured amounts of the solute to a known volume of a specific solvent at a controlled temperature.
-
Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane) is used.
-
Procedure: A known mass of the compound is added incrementally to a fixed volume of the solvent with constant stirring or agitation.
-
Equilibrium: The mixture is allowed to equilibrate for a set period.
-
Observation: The point at which no more solute dissolves, or the solution becomes saturated, is noted. Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/L or mg/mL).
Mandatory Visualizations
The following diagrams illustrate the relevance of pyrimidine derivatives in drug development and outline general experimental workflows.
References
An In-depth Technical Guide to 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine (CAS 121519-00-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, possessing a reactive bromine atom and a protected hydroxyl group on a pyrimidine scaffold, make it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery. The tert-butyldimethylsilyl (TBDMS) protecting group offers stability under various reaction conditions while allowing for facile deprotection when needed. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a derivative of pyrimidine, a fundamental component of nucleic acids. The introduction of a bromine atom at the 5-position and a bulky silyloxy group at the 2-position significantly influences its reactivity and physical properties.
| Property | Value |
| CAS Number | 121519-00-4 |
| Molecular Formula | C₁₀H₁₇BrN₂OSi |
| Molecular Weight | 289.24 g/mol |
| Appearance | Predicted to be a colorless to light yellow liquid or low-melting solid. |
| Refractive Index (n20/D) | ~1.509 (predicted) |
| Flash Point | >110 °C (>230 °F) - closed cup |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Tetrahydrofuran. |
| SMILES | CC(C)(C)--INVALID-LINK--(C)Oc1ncc(Br)cn1 |
| InChI | 1S/C10H17BrN2OSi/c1-10(2,3)15(4,5)14-9-12-6-8(11)7-13-9/h6-7H,1-5H3 |
Synthesis
The synthesis of this compound typically involves a two-step process starting from 2-hydroxypyrimidine: bromination followed by silylation.
Bromination of 2-Hydroxypyrimidine
A common method for the bromination of 2-hydroxypyrimidine is the use of bromine in an aqueous solution.
Experimental Protocol:
-
To a stirred solution of 2-hydroxypyrimidine (1.0 eq) in deionized water, cool the mixture to below 5 °C in an ice-water bath.
-
Slowly add bromine (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes[1].
-
The resulting precipitate, 5-bromo-2-hydroxypyrimidine, is collected by suction filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield the desired intermediate.
Silylation of 5-Bromo-2-hydroxypyrimidine
The protection of the hydroxyl group as a tert-butyldimethylsilyl ether is a standard procedure in organic synthesis.
Experimental Protocol:
-
To a solution of 5-bromo-2-hydroxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Stir the mixture until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | s | 2H | Pyrimidine protons (H-4, H-6) |
| ~0.95 | s | 9H | tert-butyl protons (-C(CH₃)₃) |
| ~0.25 | s | 6H | Dimethylsilyl protons (-Si(CH₃)₂) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 (C-O-Si) |
| ~158 | C-4, C-6 |
| ~108 | C-5 (C-Br) |
| ~25 | tert-butyl carbons (-C(CH₃)₃) |
| ~18 | tert-butyl quaternary carbon (-C(CH₃)₃) |
| ~-5 | Dimethylsilyl carbons (-Si(CH₃)₂) |
Mass Spectrometry (MS):
| m/z (Predicted) | Assignment |
| 289/291 | [M]⁺, characteristic isotopic pattern for one bromine atom. |
| 232/234 | [M - C₄H₉]⁺, loss of the tert-butyl group. |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretching (alkyl) |
| ~1600-1450 | C=C and C=N stretching (pyrimidine ring) |
| ~1250 | Si-CH₃ bending |
| ~1100-1000 | Si-O-C stretching |
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a versatile starting material for the synthesis of various biologically active compounds, particularly in the fields of oncology and virology.
Synthesis of Kinase Inhibitors
The bromine atom at the C-5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl and heteroaryl substituents, a common strategy in the design of kinase inhibitors.
Intermediate in the Synthesis of Antiviral Agents
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. They act by mimicking natural nucleosides and, once incorporated into the viral genome, terminate DNA or RNA chain elongation. This compound can be a key intermediate in the synthesis of such modified nucleosides. The TBDMS group protects the 2-oxy functionality while the 5-bromo position allows for further functionalization before or after coupling with a sugar moiety.
Case Study: Synthesis of Macitentan
A notable application of a 5-bromo-2-substituted pyrimidine is in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. While the exact intermediate is not this compound, the synthetic route highlights the utility of the 5-bromopyrimidine core in building complex drug molecules.
Caption: General workflow for drug synthesis using the target compound.
Signaling Pathway: Inhibition of Viral Replication
Pyrimidine analogs exert their antiviral effects by interfering with the de novo pyrimidine biosynthesis pathway, which is crucial for viral replication. By inhibiting key enzymes in this pathway, these analogs deplete the cellular pool of pyrimidine nucleotides, thereby hindering the synthesis of viral DNA and RNA. Furthermore, the inhibition of pyrimidine synthesis can trigger a cellular stress response that leads to the upregulation of interferon-stimulated genes (ISGs), activating the innate immune system against the virus.
Caption: Inhibition of viral replication by pyrimidine analogs.
Safety and Handling
This compound is classified as a warning-level hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a suitable respirator.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of water.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. Its strategic functionalization allows for the efficient construction of complex molecular architectures with potent biological activities. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the importance of such key building blocks in the design and synthesis of next-generation drugs is undeniable.
References
An In-depth Technical Guide to 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
This technical guide provides a comprehensive overview of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine, a key intermediate in the development of novel therapeutics. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and its application in the synthesis of biologically active molecules, particularly kinase inhibitors.
Core Compound Data
This compound is a functionalized pyrimidine derivative. The presence of a bromine atom and a silyl ether group makes it a versatile building block in multi-step organic synthesis. The tert-butyldimethylsilyl (TBS) group serves as a protecting group for the hydroxyl function, which can be readily removed under specific conditions to yield 5-bromo-2-hydroxypyrimidine.
| Property | Value |
| Molecular Weight | 289.24 g/mol |
| Molecular Formula | C₁₀H₁₇BrN₂OSi |
| CAS Number | 121519-00-4 |
| Appearance | Colorless to light yellow liquid (typical) |
| SMILES String | CC(C)(C)--INVALID-LINK--(C)Oc1ncc(Br)cn1 |
| InChI Key | GCALLZMACFTOPD-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 2-hydroxypyrimidine. The first step involves the bromination of the pyrimidine ring, followed by the protection of the hydroxyl group via silylation.
Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine
This protocol describes the bromination of 2-hydroxypyrimidine.
Materials:
-
2-hydroxypyrimidine
-
Bromine
-
Deionized water
-
Anhydrous magnesium sulfate
-
85% Ethanol
-
Ice
Procedure:
-
In a reaction flask, dissolve 35g of 2-hydroxypyrimidine in 250mL of deionized water.
-
Cool the solution in an ice-water bath to below 5°C.
-
Slowly add 40g of bromine to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.
-
Perform suction filtration to collect the precipitate.
-
Wash the collected solid with water until the filtrate is neutral.
-
Dry the solid using anhydrous magnesium sulfate.
-
The crude product is then purified by recrystallization from 20mL of 85% ethanol to yield 5-bromo-2-hydroxypyrimidine as a white powder.
Step 2: Synthesis of this compound
This protocol outlines the silylation of 5-bromo-2-hydroxypyrimidine to yield the final product. This is a general procedure for silylation of hydroxyl compounds.
Materials:
-
5-Bromo-2-hydroxypyrimidine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-hydroxypyrimidine in anhydrous DMF.
-
Add imidazole (1.5 to 2.5 equivalents) to the solution and stir until it dissolves.
-
Add tert-Butyldimethylsilyl chloride (1.1 to 1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Application in Drug Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. 5-bromopyrimidines, in particular, are valuable intermediates in the synthesis of kinase inhibitors, which are a class of targeted cancer therapies.
The bromine atom at the C5 position and the oxygen functionality at the C2 position of this compound provide two reactive sites for further chemical modifications. This allows for the sequential introduction of different molecular fragments, a common strategy in the construction of complex drug molecules. For instance, the bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds.
Synthetic Workflow in Kinase Inhibitor Development
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using a 5-bromopyrimidine intermediate.
Caption: Generalized synthetic workflow for a kinase inhibitor.
Relevance to Signaling Pathways
Many kinase inhibitors target specific pathways that are dysregulated in cancer, such as the Cyclin-Dependent Kinase (CDK) 4/6 pathway, which is crucial for cell cycle progression. The pyrimidine core of inhibitors synthesized from intermediates like this compound can mimic the purine structure of ATP, allowing them to bind to the ATP-binding pocket of kinases and inhibit their activity.
Caption: Inhibition of the CDK4/6 signaling pathway.
An In-depth Technical Guide on 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine: Synthesis and Predicted NMR Spectral Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine, a versatile intermediate in organic synthesis. Due to the absence of publicly available experimental NMR spectra for this specific compound, this document outlines a well-established synthetic protocol and presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. Furthermore, a general experimental protocol for NMR data acquisition is provided.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the silylation of its precursor, 5-bromo-2-hydroxypyrimidine. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the hydroxyl moiety, enhancing the compound's solubility in organic solvents and enabling further functionalization at other positions of the pyrimidine ring.
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
5-bromo-2-hydroxypyrimidine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromo-2-hydroxypyrimidine (1.0 eq.) in anhydrous DCM or DMF, add imidazole (2.2 eq.) or triethylamine (1.5 eq.).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise to the solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known chemical shifts of unsubstituted pyrimidine, the substituent effects of the bromo and tert-butyldimethylsilyloxy groups, and data from analogous silylated compounds.[1][2][3][4][5]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine H-4, H-6 | 8.5 - 8.7 | s |
| tert-Butyl (CH₃)₃C- | 0.9 - 1.0 | s |
| Dimethyl -Si(CH₃)₂ | 0.1 - 0.3 | s |
| Solvent: CDCl₃ |
Table 1: Predicted ¹H NMR Chemical Shifts.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 165 |
| C4, C6 | 158 - 162 |
| C5 | 105 - 110 |
| C(CH₃)₃ | 25 - 27 |
| -C(CH₃)₃ | 18 - 20 |
| -Si(CH₃)₂ | -3 to -5 |
| Solvent: CDCl₃ |
Table 2: Predicted ¹³C NMR Chemical Shifts.
General Experimental Protocol for NMR Data Acquisition
This section provides a standard protocol for acquiring ¹H and ¹³C NMR spectra.
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[6][7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, for instance, Chloroform-d (CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the sample height is between 4 and 5 cm.[9]
-
Capping and Cleaning: Cap the NMR tube securely and wipe the exterior with a tissue dampened with ethanol to remove any contaminants.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process.[6]
-
Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: After data acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
References
- 1. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 2. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 3. compoundchem.com [compoundchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. scribd.com [scribd.com]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. It includes a comprehensive, predicted dataset, a detailed experimental protocol for acquiring such a spectrum, and a structural diagram with corresponding proton assignments.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals. The chemical shifts are predicted based on the electronic environment of the protons. The protons of the tert-butyl and dimethylsilyl groups are in an aliphatic, shielded environment and are expected to appear at a high field (low ppm). The pyrimidine protons, being attached to an aromatic and electron-deficient ring system, are expected to be deshielded and thus appear at a lower field (higher ppm).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4, H-6 | ~8.5 | Singlet | 2H |
| tert-butyl protons | ~0.95 | Singlet | 9H |
| Dimethylsilyl protons | ~0.3 | Singlet | 6H |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.00 ppm and are for a spectrum recorded in a non-polar deuterated solvent such as CDCl₃.
Structural Representation and Signal Assignment
The following diagram illustrates the chemical structure of this compound with the predicted proton signals assigned.
Caption: Structure of this compound with ¹H NMR assignments.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of this compound.
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The solvent should be of high purity (≥99.8 atom % D).
-
Internal Standard: The residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) can be used for chemical shift referencing. Alternatively, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (final concentration ~0.03-0.05% v/v).
-
Procedure:
-
Place the weighed sample into a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer.
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Typically 12-16 ppm (e.g., 5000-6400 Hz on a 400 MHz instrument). This range should encompass all expected proton signals.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate for routine ¹H NMR of small molecules.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Pulse Width (P1): A 30° or 45° flip angle is commonly used to ensure quantitative integration without requiring very long relaxation delays.
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing: The chemical shift axis is calibrated using the known chemical shift of the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: The area under each signal is integrated to determine the relative number of protons contributing to each signal.
-
Peak Picking: The chemical shift of each peak is determined and reported.
This comprehensive guide provides researchers with the necessary information to understand, predict, and acquire the ¹H NMR spectrum of this compound, facilitating its characterization in research and development settings.
References
An In-depth Technical Guide to the 13C NMR Analysis of Silylated Bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of silylated bromopyrimidines. These compounds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their structural characterization is crucial for their application. This document outlines the expected 13C NMR chemical shifts, provides a detailed experimental protocol for their analysis, and illustrates the general workflow from synthesis to spectral acquisition.
Data Presentation: 13C NMR Chemical Shift Analysis
The introduction of both a bromine atom and a silyl group to a pyrimidine ring significantly influences the 13C NMR chemical shifts. The following table summarizes the expected chemical shift ranges for the carbon atoms in a model silylated bromopyrimidine, based on data from related structures. The exact shifts will vary depending on the specific substitution pattern and the nature of the silyl group.
| Carbon Position | Expected Chemical Shift (ppm) | Influencing Factors |
| C-Br | 110 - 125 | Strong deshielding by the electronegative bromine atom.[1] |
| C-Si | 160 - 170 | The position of the silyl group on the pyrimidine ring can cause a downfield shift. |
| C adjacent to N | 150 - 160 | Deshielding effect of the adjacent electronegative nitrogen atom. |
| Other ring carbons | 120 - 140 | The overall electronic environment of the aromatic ring.[2] |
| Silyl group carbons | 0 - 20 | Shielded environment, characteristic of alkyl groups attached to silicon. |
Experimental Protocols
A detailed and standardized protocol is essential for obtaining high-quality and reproducible 13C NMR spectra of silylated bromopyrimidines.
1. Sample Preparation
-
Compound Purity: Ensure the silylated bromopyrimidine sample is of high purity (>95%) to avoid interference from impurities in the 13C NMR spectrum. Purification can be achieved by techniques such as column chromatography or recrystallization.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR, with its signal set to 0 ppm.[2]
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 or zgdc) is typically used to obtain a spectrum with singlets for each carbon atom.[3]
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbon atoms to relax. For quaternary carbons or carbons with long relaxation times, a longer delay may be necessary.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm is usually sufficient to cover the entire range of expected 13C chemical shifts.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Chemical Shift Referencing: Reference the spectrum by setting the TMS signal to 0 ppm or by referencing to the known chemical shift of the deuterated solvent.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration of 13C signals is not always quantitative under standard conditions, it can provide relative information.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the analysis of silylated bromopyrimidines.
Caption: Experimental workflow from synthesis to 13C NMR analysis.
Caption: Factors influencing the 13C NMR spectrum of silylated bromopyrimidines.
References
An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine. Due to the limited availability of published experimental mass spectra for this specific compound, this guide presents a predicted fragmentation pattern based on the well-established principles of mass spectrometry for silylated and brominated organic molecules. Detailed experimental protocols for sample analysis are also provided to facilitate the acquisition of empirical data.
Introduction to the Mass Spectrometry of Silylated Pyrimidines
This compound is a derivatized form of 5-Bromo-2-hydroxypyrimidine, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This derivatization is a common strategy in gas chromatography-mass spectrometry (GC-MS) to increase the volatility and thermal stability of polar molecules.[1] The choice of the TBDMS protecting group offers distinct advantages in mass spectrometry, as its fragmentation pattern can provide valuable structural information.[2]
Electron Ionization (EI) is a frequently employed ionization technique for the analysis of such compounds. EI is considered a "hard" ionization method, inducing significant fragmentation of the analyte molecule.[3] While this can sometimes prevent the observation of a prominent molecular ion peak, the resulting fragment ions are highly reproducible and create a characteristic "fingerprint" that is invaluable for structural elucidation.[4]
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound is expected to be characterized by several key features: the isotopic signature of bromine, fragmentation of the TBDMS group, and cleavage of the pyrimidine ring.
Isotopic Pattern of Bromine
A defining characteristic of the mass spectrum will be the presence of isotopic peaks for all bromine-containing fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M+ and M+2) of roughly equal intensity for every ion that retains the bromine atom.[5]
Fragmentation of the tert-Butyldimethylsilyl (TBDMS) Group
The TBDMS group is known for its predictable fragmentation behavior. A primary and often dominant fragmentation pathway for TBDMS ethers is the loss of a tert-butyl radical (C₄H₉•), which has a mass of 57 Da.[2] This results in a prominent [M-57]⁺ ion, which can be a reliable indicator of the molecular weight of the silylated analyte, even if the molecular ion itself is weak or absent.[2]
Proposed Fragmentation Pathway
A plausible fragmentation pathway for this compound under electron ionization is outlined below. The molecular ion, [M]⁺•, will be formed by the loss of an electron. Due to the presence of bromine, the molecular ion will appear as a pair of peaks at m/z 288 and 290.
The initial fragmentation is expected to be dominated by the loss of a tert-butyl radical, leading to the formation of a stable silicon-containing cation at m/z 231 and 233. Subsequent fragmentations may involve the loss of the entire silyl group or cleavage of the pyrimidine ring.
Quantitative Data Presentation
The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures for the mass spectrum of this compound.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Notes |
| 288 / 290 | [M]⁺• | [C₁₀H₁₇BrN₂OSi]⁺• | Molecular Ion |
| 231 / 233 | [M - C₄H₉]⁺ | [C₆H₈BrN₂OSi]⁺ | Loss of a tert-butyl group. Expected to be a major peak. |
| 173 / 175 | [M - C₄H₉ - Si(CH₃)₂]⁺ | [C₄H₂BrN₂O]⁺ | Loss of the silyl group from the [M-57] fragment. |
| 158 / 160 | [C₄H₃BrN₂]⁺• | [C₄H₃BrN₂]⁺• | Loss of the entire silyloxy group. |
| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Trimethylsilyl cation, a common fragment in the mass spectra of silylated compounds. |
Experimental Protocols
A detailed experimental protocol for the analysis of this compound by GC-MS is provided below.
Sample Preparation (Silylation)
If starting from 5-Bromo-2-hydroxypyrimidine, the following derivatization protocol can be used:
-
Drying: Ensure the sample of 5-Bromo-2-hydroxypyrimidine is completely dry, as silylation reagents are moisture-sensitive.[1]
-
Reagents: Use a suitable silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with a catalyst like N,N-dimethylformamide (DMF) or pyridine.
-
Reaction: In a sealed vial, dissolve approximately 1 mg of 5-Bromo-2-hydroxypyrimidine in 100 µL of DMF. Add 100 µL of MTBSTFA.
-
Heating: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: The resulting solution containing this compound can be directly injected into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following are typical GC-MS parameters for the analysis of silylated compounds and can be adapted for this compound.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[4]
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-400.
-
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern, characterized by the isotopic signature of bromine and the facile loss of a tert-butyl group, offers a robust framework for the identification and structural confirmation of this compound in complex matrices. The detailed experimental protocols provided herein will enable researchers to acquire high-quality mass spectral data, which can be used to validate and refine the predictions made in this guide. For professionals in drug development and related scientific fields, a thorough understanding of these mass spectrometric principles is crucial for the unambiguous characterization of novel chemical entities and their metabolites.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. savemyexams.com [savemyexams.com]
Navigating the Vibrational Landscape: An In-depth Technical Guide to the Infrared Spectroscopy of Protected Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For scientists engaged in the synthesis and development of novel therapeutics based on the pyrimidine scaffold, a thorough understanding of the vibrational characteristics of these heterocycles is paramount. This is particularly true for brominated pyrimidines, which are key intermediates in the synthesis of a wide array of biologically active compounds. The use of protecting groups is a common strategy in the multi-step synthesis of complex molecules. This technical guide provides a comprehensive overview of the IR spectroscopy of bromopyrimidines, with a special focus on the spectral signatures of commonly employed protecting groups such as tert-butyloxycarbonyl (BOC), tetrahydropyranyl (THP), and various silyl ethers. By understanding how these protecting groups influence the vibrational modes of the bromopyrimidine core, researchers can more effectively monitor reaction progress, confirm product identity, and ensure the purity of their synthetic intermediates.
Introduction to the Infrared Spectroscopy of Pyrimidines
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in numerous biologically important molecules, including nucleobases. The vibrational spectrum of pyrimidine and its derivatives is characterized by a series of distinct absorption bands arising from the stretching and bending modes of its constituent bonds. A general review of the FTIR spectroscopy of pyrimidine derivatives highlights several key regions of the spectrum that are particularly informative.[1][2]
The principal vibrational modes of the pyrimidine ring include:
-
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
-
Ring stretching (C=C and C=N): These vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the nature and position of substituents on the ring.
-
Ring breathing: This is a symmetric in-plane vibration of the entire ring and can be observed in the fingerprint region.
-
C-H in-plane and out-of-plane bending: These vibrations produce bands in the 1300-1000 cm⁻¹ and 1000-650 cm⁻¹ regions, respectively. The pattern of out-of-plane bending vibrations can be particularly useful for determining the substitution pattern of the pyrimidine ring.
The Influence of Bromine Substitution
The introduction of a bromine atom onto the pyrimidine ring introduces new vibrational modes and perturbs the existing ones. The most significant of these is the C-Br stretching vibration, which typically appears as a strong absorption in the low-frequency region of the spectrum, generally between 680 and 500 cm⁻¹. The exact position of the C-Br stretch is dependent on the position of the bromine atom on the ring and the presence of other substituents.
Theoretical and experimental studies on 2- and 5-bromopyrimidine have provided detailed assignments of their vibrational spectra.[1] These studies serve as a crucial baseline for understanding the more complex spectra of protected bromopyrimidines.
Protecting Groups in Bromopyrimidine Chemistry
In the synthesis of complex molecules containing the bromopyrimidine moiety, it is often necessary to temporarily block reactive functional groups, such as amino (-NH₂) or hydroxyl (-OH) groups, to prevent unwanted side reactions. This is achieved through the use of protecting groups. The choice of protecting group depends on its stability to the reaction conditions required for subsequent transformations and the ease of its removal once its protective function is no longer needed.
This guide will focus on three commonly used classes of protecting groups:
-
tert-Butyloxycarbonyl (BOC): Used for the protection of amino groups.
-
Tetrahydropyranyl (THP): Primarily used for the protection of hydroxyl groups.
-
Silyl Ethers (e.g., TIPS): A versatile class of protecting groups for hydroxyl functions.
The introduction of these protecting groups adds new, characteristic absorption bands to the IR spectrum of the bromopyrimidine derivative, providing clear evidence of a successful protection reaction.
Spectroscopic Signatures of Protected Bromopyrimidines
The IR spectrum of a protected bromopyrimidine is a composite of the vibrational modes of the bromopyrimidine core and the protecting group. The following sections detail the expected characteristic absorption bands for each class of protecting group.
BOC-Protected Bromopyrimidines
The tert-butyloxycarbonyl (BOC) group is one of the most common protecting groups for amines. When attached to an amino-bromopyrimidine, the BOC group introduces several strong and characteristic IR absorption bands.
A comparative guide to the spectroscopic data of BOC-protected amines provides valuable reference points.[3] The key vibrational signatures of the BOC group are:
-
N-H Stretching: In a BOC-protected amine, the N-H stretching vibration appears as a sharp band in the region of 3400-3250 cm⁻¹.[4]
-
C=O Stretching: The carbonyl group of the carbamate gives rise to a very strong and sharp absorption band, typically in the range of 1760-1690 cm⁻¹.[5]
-
C-O Stretching: The C-O bonds of the carbamate and the tert-butyl group result in strong absorptions in the 1300-1000 cm⁻¹ region.
-
tert-Butyl Group Vibrations: The C-H stretching of the methyl groups of the tert-butyl moiety will be observed in the 3000-2850 cm⁻¹ region. Bending vibrations for the tert-butyl group are also expected.
Table 1: Characteristic IR Absorption Bands of a Hypothetical N-Boc-2-amino-5-bromopyrimidine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | ~3350 | Medium | A single, sharp peak is expected for the secondary amine of the carbamate.[4] |
| Aromatic C-H Stretch | 3100-3000 | Medium | Characteristic of the pyrimidine ring hydrogens.[6] |
| Aliphatic C-H Stretch (tert-butyl) | 2980-2960 | Strong | Asymmetric and symmetric stretching of the methyl groups. |
| C=O Stretch (BOC) | ~1725 | Very Strong | The most prominent and diagnostic peak for the BOC group. [3] |
| Pyrimidine Ring Stretches (C=C, C=N) | 1600-1400 | Medium-Strong | A series of bands, the positions of which may be shifted compared to the unprotected amine.[1] |
| C-H Bending (tert-butyl) | ~1390 and ~1365 | Medium | Characteristic doublet for the tert-butyl group. |
| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong | [4] |
| C-O Stretch | 1300-1000 | Strong | Multiple bands arising from the carbamate and ether linkages. |
| Pyrimidine Ring Bending | 1000-650 | Medium | In-plane and out-of-plane bending modes of the ring. |
| C-Br Stretch | 680-500 | Medium-Strong | The position may be influenced by the presence of the bulky BOC group. |
THP-Protected Bromopyrimidines
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols, forming a stable acetal.[7] When a hydroxyl-bromopyrimidine is protected as a THP ether, the most significant change in the IR spectrum is the disappearance of the broad O-H stretching band and the appearance of strong C-O stretching bands.
The key vibrational signatures of the THP group are:
-
C-H Stretching: The aliphatic C-H stretching of the tetrahydropyran ring will appear in the 3000-2850 cm⁻¹ region.
-
C-O Stretching: The C-O single bond stretching vibrations of the acetal and the ether linkage within the THP ring are the most characteristic feature, appearing as strong bands in the 1150-1050 cm⁻¹ range.[8] Phenyl alkyl ethers often show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹.[9][10]
Table 2: Characteristic IR Absorption Bands of a Hypothetical 5-bromo-2-(tetrahydropyran-2-yloxy)pyrimidine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100-3000 | Medium | Characteristic of the pyrimidine ring hydrogens.[6] |
| Aliphatic C-H Stretch (THP ring) | 2950-2850 | Strong | Asymmetric and symmetric stretching of the methylene groups in the THP ring. |
| Pyrimidine Ring Stretches (C=C, C=N) | 1600-1400 | Medium-Strong | A series of bands, potentially shifted by the introduction of the THP ether.[1] |
| C-O Stretch (Acetal and Ether) | 1150-1050 | Very Strong | A complex pattern of strong bands, characteristic of the THP ether. [8] |
| Pyrimidine Ring Bending | 1000-650 | Medium | In-plane and out-of-plane bending modes of the ring. |
| C-Br Stretch | 680-500 | Medium-Strong | The position may be slightly altered due to changes in the electronic environment. |
Silyl Ether-Protected Bromopyrimidines
Silyl ethers are another important class of protecting groups for hydroxyl functionalities, offering a wide range of stabilities depending on the substituents on the silicon atom.[11] Triisopropylsilyl (TIPS) is a common example, providing good steric bulk and stability.
The most prominent IR bands for silyl ethers are the Si-O and C-O stretching vibrations.[12] The key vibrational signatures of a silyl ether group are:
-
C-H Stretching: Aliphatic C-H stretching from the alkyl groups on the silicon atom will be observed in the 3000-2850 cm⁻¹ region.
-
Si-O-C Stretching: The Si-O-C linkage gives rise to a very strong and characteristic absorption band, typically in the 1150-1050 cm⁻¹ range.
-
Si-C Vibrations: Vibrations involving the silicon-carbon bonds can also be observed in the fingerprint region.
Table 3: Characteristic IR Absorption Bands of a Hypothetical 5-bromo-2-(triisopropylsilyloxy)pyrimidine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100-3000 | Medium | Characteristic of the pyrimidine ring hydrogens.[6] |
| Aliphatic C-H Stretch (Isopropyl) | 2960-2870 | Strong | Asymmetric and symmetric stretching of the methyl and methine groups. |
| Pyrimidine Ring Stretches (C=C, C=N) | 1600-1400 | Medium-Strong | A series of bands, with positions influenced by the bulky silyl ether.[1] |
| Si-O-C Stretch | 1150-1050 | Very Strong | A strong and broad absorption characteristic of the silyl ether linkage. [12] |
| C-H Bending (Isopropyl) | ~1385 and ~1370 | Medium | Characteristic bending vibrations for the isopropyl groups. |
| Pyrimidine Ring Bending | 1000-650 | Medium | In-plane and out-of-plane bending modes of the ring. |
| C-Br Stretch | 680-500 | Medium-Strong | The position may be affected by the electronic and steric nature of the silyl group. |
Experimental Protocols
General Procedure for Acquiring an IR Spectrum
Sample Preparation:
-
Solid Samples:
-
KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure. This is often the simplest method for solid samples.
-
-
Liquid Samples:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) that has minimal absorption in the region of interest. Use a solution cell with a defined path length.
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer (or with the pure solvent and cell).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Synthesis of Protected Bromopyrimidines (Illustrative Examples)
-
N-Boc Protection of 2-Amino-5-bromopyrimidine: The synthesis of 2-amino-5-bromopyrimidine can be achieved by the bromination of 2-aminopyrimidine.[3] The subsequent N-Boc protection can be carried out by reacting 2-amino-5-bromopyrimidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base such as triethylamine or 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane or tetrahydrofuran.
-
THP Protection of a Hydroxy-bromopyrimidine: A hydroxy-bromopyrimidine can be protected by reacting it with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS), in an aprotic solvent like dichloromethane.
-
Silyl Ether Protection of a Hydroxy-bromopyrimidine: A hydroxy-bromopyrimidine can be converted to its silyl ether by reacting it with a silyl chloride (e.g., triisopropylsilyl chloride) in the presence of a base like imidazole or 2,6-lutidine in a solvent such as N,N-dimethylformamide (DMF).[12]
Visualizing Experimental Workflows and Spectral Interpretation
Experimental Workflow for IR Analysis
Caption: General experimental workflow for obtaining an IR spectrum.
Logical Flow for Spectral Interpretation
Caption: A logical workflow for the interpretation of IR spectra of protected bromopyrimidines.
Conclusion
The infrared spectrum of a protected bromopyrimidine is a rich source of structural information. By systematically analyzing the key regions of the spectrum, researchers can confirm the presence of the bromopyrimidine core, identify the characteristic absorption bands of the protecting group, and thus verify the successful outcome of their synthetic transformations. This guide has provided a framework for understanding and interpreting these complex spectra, offering tabulated data for characteristic absorptions and visual workflows to aid in experimental design and data analysis. A solid grasp of these spectroscopic principles is an invaluable asset for any scientist working in the field of medicinal chemistry and drug development.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine, a key intermediate in the synthesis of various biologically active molecules. Understanding the solubility of this compound in organic solvents is critical for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines the general principles and experimental methodologies for determining its solubility.
Compound Profile
-
IUPAC Name: this compound[1]
-
CAS Number: 121519-00-4[1]
-
Molecular Formula: C₁₀H₁₇BrN₂OSi[1]
-
Molecular Weight: 289.24 g/mol
General Solubility Considerations
The solubility of this compound in a given organic solvent is influenced by several factors, including:
-
Polarity of the Solvent: The silyl ether group imparts a degree of nonpolar character to the molecule, suggesting good solubility in nonpolar organic solvents. The pyrimidine ring and the bromine atom introduce some polarity, which may allow for solubility in moderately polar solvents.
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.
-
Crystalline Structure: The lattice energy of the solid form of the compound will affect the energy required to dissolve it.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
This compound
-
A selection of organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate, Acetonitrile, Methanol, Heptane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, depending on the volatility and thermal stability of the compound.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Add a known volume of the selected organic solvent to a series of vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined |
| Ethyl acetate | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Heptane | 25 | Data to be determined | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of a chemical compound in an organic solvent.
Caption: Workflow for Determining Compound Solubility.
References
Stability and Storage of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their work.
Overview and Chemical Profile
This compound is a silylated derivative of 5-bromouracil, a pyrimidine analog. The introduction of the tert-butyldimethylsilyl (TBDMS) group as a protecting ether enhances its solubility in organic solvents and is a key feature in its application in organic synthesis, particularly in the preparation of nucleoside analogs and other pharmaceutical intermediates. The stability of this compound is intrinsically linked to the robustness of the TBDMS ether linkage.
Recommended Storage Conditions
To maintain the integrity of this compound, it is crucial to adhere to appropriate storage conditions. Based on information from various chemical suppliers, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Sealed in a dry environment | To protect against hydrolysis from atmospheric moisture. |
| Light | Store in a dark place | To prevent potential photolytic degradation. |
| Inert Gas | Under an inert atmosphere (e.g., Argon or Nitrogen) | Recommended for long-term storage to further prevent moisture and air-sensitive reactions. |
Stability Profile
| Condition | Expected Stability | Notes |
| Aqueous Base | Generally Stable | TBDMS ethers are known to be relatively stable in the presence of aqueous bases. |
| Aqueous Acid | Susceptible to Cleavage | The silyl ether bond is prone to hydrolysis under acidic conditions. The rate of cleavage is dependent on the acid strength and temperature. |
| Fluoride Ions | Highly Susceptible to Cleavage | Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to deprotect TBDMS ethers. |
| Strong Oxidizing Agents | Potential for Reaction | Contact with strong oxidizing agents should be avoided as they may react with the pyrimidine ring or the silyl ether. |
| Elevated Temperatures | Potential for Thermal Degradation | While specific data is unavailable, prolonged exposure to high temperatures should be avoided to prevent decomposition. |
Potential Degradation Pathways
The primary degradation pathway for this compound is anticipated to be the hydrolysis of the tert-butyldimethylsilyl ether bond. This reaction would result in the formation of 5-bromouracil and tert-butyldimethylsilanol. This hydrolysis is catalyzed by acid and fluoride ions.
Caption: Expected primary degradation pathway of this compound.
Experimental Protocols for Stability Assessment
For researchers requiring quantitative stability data, a formal stability study is recommended. The following is a generalized experimental protocol that can be adapted for this compound, based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Stress Testing (Forced Degradation)
-
Objective: To identify likely degradation products and establish the intrinsic stability of the molecule.
-
Methodology:
-
Acidic Hydrolysis: Incubate a solution of the compound in a range of acidic solutions (e.g., 0.1 M HCl, 0.1 M H₂SO₄) at various temperatures (e.g., room temperature, 40°C, 60°C).
-
Basic Hydrolysis: Incubate a solution of the compound in a range of basic solutions (e.g., 0.1 M NaOH) at various temperatures.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C, 100°C) and monitor for degradation.
-
Photostability: Expose a solid sample and a solution of the compound to a calibrated light source (e.g., Xenon lamp) and a dark control.
-
-
Analysis: At specified time points, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect any degradation products.
Long-Term and Accelerated Stability Studies
-
Objective: To determine the shelf-life and recommended storage conditions.
-
Methodology:
-
Store aliquots of the compound in appropriate containers under various conditions as defined by ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 24, 36 months), withdraw samples and analyze for purity and degradation products.
-
An In-depth Technical Guide to the Tautomers of 5-bromo-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2-hydroxypyrimidine is a halogenated pyrimidine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of drug discovery.[1][2] Its utility is underscored by the versatile reactivity of its pyrimidine core, which is a common scaffold in numerous therapeutic agents.[1][3] A fundamental aspect of the chemistry of 5-bromo-2-hydroxypyrimidine is its existence in tautomeric forms, which can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the tautomerism of 5-bromo-2-hydroxypyrimidine, including its structural aspects, relative stability, spectroscopic characterization, and implications for drug design.
Tautomeric Forms of 5-bromo-2-hydroxypyrimidine
5-bromo-2-hydroxypyrimidine primarily exists as a dynamic equilibrium between two tautomeric forms: the enol form, 5-bromopyrimidin-2-ol , and the keto form, 5-bromo-2(1H)-pyrimidinone . This phenomenon is a classic example of keto-enol tautomerism within a heterocyclic system.
The equilibrium between these two forms is influenced by various factors, including the solvent, temperature, and pH. Generally, the keto form is predominant in the solid state and in polar solvents, while the enol form can be more favored in nonpolar environments.[4]
Caption: Tautomeric equilibrium between the enol and keto forms.
Physicochemical Properties and Stability
The tautomeric equilibrium is a critical determinant of the physicochemical properties of 5-bromo-2-hydroxypyrimidine. The predicted pKa for 5-bromo-2-hydroxypyrimidine is approximately 7.62. This value reflects the acidity of the proton involved in the tautomerization and influences the ionization state of the molecule at physiological pH.
| Property | 5-bromopyrimidin-2-ol (Enol) | 5-bromo-2(1H)-pyrimidinone (Keto) | Reference |
| IUPAC Name | 5-bromopyrimidin-2-ol | 5-bromo-1H-pyrimidin-2-one | [5] |
| Predicted pKa | ~7.62 (overall) | ~7.62 (overall) | |
| Predominance | Nonpolar solvents | Solid state, Polar solvents | [4] |
Spectroscopic Characterization of Tautomers
The identification and quantification of the tautomers of 5-bromo-2-hydroxypyrimidine in different environments are primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool to distinguish between the enol and keto forms by observing the chemical shifts of the pyrimidine ring protons and the mobile proton (OH vs. NH). In polar aprotic solvents like DMSO-d₆, where the keto form is expected to be abundant, the spectrum would show a characteristic NH proton signal. In contrast, in a nonpolar solvent like CDCl₃, signals corresponding to the enol form might be more prominent.
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
5-bromo-2(1H)-pyrimidinone (Keto) in DMSO-d₆: The two ring protons would appear as singlets, and a broader signal corresponding to the N-H proton would be observed.[3][6]
-
5-bromopyrimidin-2-ol (Enol) in CDCl₃: The ring protons would show distinct signals, and a signal for the O-H proton would be present.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer. The keto form will exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. The enol form, on the other hand, will show a characteristic O-H stretching band (around 3200-3600 cm⁻¹) and C=N stretching vibrations. In the solid state, the IR spectrum of 5-bromo-2-hydroxypyrimidine is dominated by the features of the keto tautomer.
Characteristic IR Absorption Bands (cm⁻¹):
-
5-bromo-2(1H)-pyrimidinone (Keto): ~1680 (C=O stretch), ~3270 (N-H stretch)
-
5-bromopyrimidin-2-ol (Enol): ~3400 (O-H stretch), ~1620 (C=N stretch)
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution. The two tautomers will have different chromophores and thus different absorption maxima (λ_max). By analyzing the changes in the absorption spectrum with solvent polarity, it is possible to infer the relative populations of the keto and enol forms. Generally, the keto form has a longer wavelength absorption compared to the enol form.[7]
Experimental Protocols
Synthesis of 5-bromo-2-hydroxypyrimidine
A common method for the synthesis of 5-bromo-2-hydroxypyrimidine involves the bromination of 2-hydroxypyrimidine.[8]
Materials:
-
2-hydroxypyrimidine
-
Hydrobromic acid
-
Hydrogen peroxide
Procedure:
-
Mix 2-hydroxypyrimidine with hydrobromic acid in a reaction vessel.
-
Add hydrogen peroxide to the mixture.
-
Heat the reaction mixture for a specified time to allow for the bromination to occur, resulting in the formation of 5-bromo-2-hydroxypyrimidine.[2]
Caption: Synthetic workflow for 5-bromo-2-hydroxypyrimidine.
Spectroscopic Analysis of Tautomers
NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of 5-bromo-2-hydroxypyrimidine in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR spectra at a specific temperature (e.g., 298 K).
IR Spectroscopy:
-
For solid-state analysis, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Record the IR spectrum using an FTIR spectrometer.
UV-Vis Spectroscopy:
-
Prepare stock solutions of 5-bromo-2-hydroxypyrimidine in different solvents (e.g., a polar and a nonpolar solvent).
-
Prepare a series of dilutions and record the UV-Vis absorption spectra for each solution.
-
Analyze the position and intensity of the absorption maxima to assess the tautomeric ratio.
Implications in Drug Development
The tautomeric state of 5-bromo-2-hydroxypyrimidine and its derivatives is of paramount importance in drug design and development. As a versatile intermediate, it is used in the synthesis of various kinase inhibitors.[4][9] The specific tautomer present can influence several key aspects of a drug candidate's profile:
-
Target Binding: The keto and enol forms have different hydrogen bonding patterns (donor/acceptor sites). The predominant tautomer in the physiological environment of a target protein's active site will dictate the binding mode and affinity.[4]
-
Physicochemical Properties: Tautomerism affects properties such as solubility, lipophilicity, and membrane permeability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Structure-Activity Relationship (SAR): Understanding the tautomeric preferences is crucial for establishing a clear SAR. Modifications to the pyrimidine scaffold can shift the tautomeric equilibrium, leading to changes in biological activity.[10]
For instance, in the synthesis of kinase inhibitors, the 2-aminopyrimidine moiety, often derived from 2-hydroxypyrimidine, is a key pharmacophore that interacts with the hinge region of the kinase domain. The specific tautomeric form of the precursor can influence the synthetic route and the final structure of the inhibitor.
Caption: Influence of tautomerism on drug development.
Conclusion
The tautomerism of 5-bromo-2-hydroxypyrimidine is a critical aspect of its chemistry that has significant implications for its application in organic synthesis and drug discovery. The equilibrium between the enol (5-bromopyrimidin-2-ol) and keto (5-bromo-2(1H)-pyrimidinone) forms is sensitive to the surrounding environment and dictates the molecule's properties and biological interactions. A thorough understanding and characterization of these tautomeric forms are essential for the rational design and development of novel therapeutics derived from this versatile building block. Future research focusing on the quantitative determination of tautomeric ratios in various biologically relevant media and the elucidation of the specific roles of each tautomer in target engagement will further enhance the utility of 5-bromo-2-hydroxypyrimidine in medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 5-Bromo-2-hydroxypyrimidine(38353-06-9) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Indispensable Role of the TBDMS Group in Modern Pyrimidine Synthesis: A Technical Guide
For Immediate Release
In the intricate field of synthetic organic chemistry, particularly in the development of novel therapeutics and research tools based on pyrimidine scaffolds, the strategic use of protecting groups is paramount. Among the arsenal of available protecting groups for hydroxyl functionalities, the tert-butyldimethylsilyl (TBDMS or TBS) group has emerged as a versatile and robust workhorse. This technical guide provides an in-depth exploration of the role of the TBDMS protecting group in pyrimidine synthesis, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into its applications, present detailed experimental protocols, and provide a comparative analysis of its performance.
The TBDMS group offers a unique balance of stability and reactivity, a critical attribute in multi-step synthetic campaigns. It is sufficiently stable to withstand a wide range of reaction conditions, yet it can be selectively removed under mild conditions, often with fluoride ions or acids. This orthogonality to other common protecting groups allows for the precise and sequential manipulation of complex molecules, a cornerstone of modern synthetic strategy.
Core Principles of TBDMS Protection in Pyrimidine Chemistry
The primary application of the TBDMS group in pyrimidine synthesis is the protection of hydroxyl groups, particularly the 2', 3', and 5'-hydroxyls of the ribose or deoxyribose moieties in nucleosides.[1] This protection is crucial to prevent undesired side reactions during transformations on the pyrimidine base or the phosphodiester backbone.
The choice of the TBDMS group is often dictated by its advantageous properties:
-
Steric Hindrance: The bulky tert-butyl group provides significant steric shielding of the protected hydroxyl group, preventing its participation in reactions.[2] This steric bulk also influences the regioselectivity of protection, often favoring the less hindered primary 5'-hydroxyl group of a nucleoside.[1]
-
Tunable Stability: TBDMS ethers exhibit a well-calibrated stability. They are significantly more stable to hydrolysis than the smaller trimethylsilyl (TMS) ethers, yet more readily cleaved than the bulkier triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) ethers.[3][4] This allows for selective deprotection in the presence of other silyl ethers.
-
Orthogonality: The TBDMS group is compatible with a variety of other protecting groups used in nucleoside and pyrimidine chemistry, such as the acid-labile dimethoxytrityl (DMT) group for 5'-hydroxyl protection and base-labile acyl groups for the protection of exocyclic amines on the pyrimidine ring.[5][6]
Quantitative Analysis of TBDMS Protection and Deprotection
The efficiency of the introduction and removal of the TBDMS group is a key factor in its widespread adoption. The following tables summarize typical yields for these transformations under various conditions.
Table 1: Representative Yields for TBDMS Protection of Pyrimidine Nucleosides
| Substrate | Silylating Agent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Uridine | TBDMS-Cl | Imidazole | DMF | RT, 12-16 h | >90 | [5] |
| Thymidine | TBDMS-Cl | Imidazole | DMF | RT, 30 min | High | Ogilvie, K. K. et al. (not directly cited) |
| 5-Fluoro-2'-deoxyuridine | TBDMS-Cl | Imidazole | Pyridine | RT, 2-4 h | 68-86 | [1] |
| Various Alcohols | TBDMS-Cl | DBU, KNO₃ | Solvent-free (MW) | 75 °C, 300W | 43-84 | Not directly cited |
Table 2: Representative Yields for TBDMS Deprotection of Pyrimidine Nucleosides
| Substrate | Deprotecting Agent | Solvent | Conditions | Yield (%) | Reference |
| TBDMS-protected alcohol | TBAF (1.0 M) | THF | RT, 1-4 h | >95 | [5] |
| 2'-O-TBDMS RNA | TEA·3HF | DMSO | 65 °C, 2.5 h | High | Not directly cited |
| TBDMS-protected alcohol | Acetyl Chloride (cat.) | Methanol | RT, 0.5-2 h | High | [7] |
| Phenolic TBDMS ether | KHF₂ | Methanol | RT | 95 | [4] |
| TBDMS ether | CuCl₂·2H₂O (cat.) | Acetone/H₂O | Reflux | Moderate to Excellent | [8] |
Detailed Experimental Protocols
The successful implementation of protecting group strategies relies on robust and reproducible experimental procedures. The following are detailed protocols for the protection and deprotection of hydroxyl groups in pyrimidine derivatives using TBDMS.
Protocol 1: TBDMS Protection of a Pyrimidine Nucleoside (e.g., Uridine)
Materials:
-
Uridine (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq per hydroxyl group to be protected)
-
Imidazole (1.5 eq per hydroxyl group)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve uridine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Add TBDMS-Cl portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 12-16 hours), quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the TBDMS-protected uridine.
Protocol 2: TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF)
Materials:
-
TBDMS-protected pyrimidine derivative (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected pyrimidine derivative in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected pyrimidine derivative.
-
If necessary, purify the product further by silica gel column chromatography.
Visualization of Synthetic Strategies
The logical relationships and workflows in multi-step syntheses involving protecting groups can be effectively visualized using diagrams.
Caption: A generalized workflow illustrating the key stages of TBDMS protection and deprotection in pyrimidine synthesis.
Caption: A logical workflow demonstrating the orthogonal use of DMT and TBDMS protecting groups in solid-phase RNA synthesis.
Conclusion
The tert-butyldimethylsilyl protecting group is an indispensable tool in the synthesis of complex pyrimidine-containing molecules, including nucleosides, nucleotides, and their analogues. Its well-balanced stability, selectivity, and orthogonality have solidified its position in the synthetic chemist's toolbox. The data and protocols presented in this guide underscore the reliability and versatility of the TBDMS group, providing a solid foundation for its continued application in the discovery and development of novel pyrimidine-based therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly crucial in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[3] Pyrimidine derivatives, in particular, are a privileged scaffold found in numerous therapeutic agents.[4] The introduction of an aryl group at the C5 position of the pyrimidine ring is a key transformation in the synthesis of many biologically active compounds.[3]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine with various arylboronic acids. The tert-butyldimethylsilyl (TBDMS) ether serves as a protecting group for the 2-hydroxypyrimidine tautomer, allowing for selective C-C bond formation at the 5-position. The reaction conditions can be optimized for various substrates, and both palladium and nickel-based catalyst systems have been successfully employed for the coupling of similar 5-bromopyrimidines.[1]
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound. The general reactivity of halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[4][5]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex, typically facilitated by a base.
-
Reductive Elimination: The coupled product, 5-aryl-2-((tert-butyldimethylsilyl)oxy)pyrimidine, is formed, and the palladium(0) catalyst is regenerated, completing the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 5-bromopyrimidine with different boronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | [1][6] |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86 | [1] |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 | [1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [1] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | [1] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 89 | [1] |
Experimental Protocols
This section provides detailed methodologies for two common protocols for the Suzuki-Miyaura coupling, which can be adapted for this compound.
Protocol 1: Palladium-Catalyzed Coupling in Dioxane/Water
This protocol is a widely used and robust method for a variety of substrates.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate (or oil bath)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[1]
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyrimidine substrate).[1][5]
-
Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][3] The reaction is typically complete within 15-24 hours.[1]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Coupling in tert-Amyl Alcohol
This protocol offers an alternative using a less expensive nickel catalyst and a "green" solvent.[6]
Materials:
-
This compound
-
Arylboronic acid
-
Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂]
-
Potassium phosphate (K₃PO₄)
-
tert-Amyl alcohol
-
Inert gas (Argon or Nitrogen)
-
Flame-dried round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and pre-heated oil bath
Procedure:
-
Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous potassium phosphate (4.50 equiv).[6]
-
Reagent Addition: Under a nitrogen atmosphere, add this compound (1.00 equiv), the arylboronic acid (2.50 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (0.005 equiv).[1][6]
-
Solvent Addition: Add tert-amyl alcohol to make a 0.3 M solution with respect to the pyrimidine substrate.[1][6]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.[1][6]
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1 hour.[1][6]
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.[1][6]
-
Add deionized water and diethyl ether to the flask and stir for 15 minutes.[1][6]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.[1][6]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Mandatory Visualization
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of the pyrimidine ring, particularly at the 5-position, is a key strategy in the design and synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, utilizing the readily available 5-bromopyrimidine as a versatile building block. These reactions, including the Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings, offer a broad substrate scope and functional group tolerance, enabling the synthesis of a diverse array of 5-substituted pyrimidine derivatives. This document provides detailed application notes and experimental protocols for these key transformations.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromopyrimidine to form a palladium(II) intermediate.
-
Transmetalation (for Suzuki, Stille, and Sonogashira) or Coordination/Insertion (for Heck and Buchwald-Hartwig): The coupling partner (e.g., an organoboron, organotin, or organocopper reagent, an alkene, or an amine) coordinates to the palladium center, followed by the transfer of the organic group to the palladium or insertion into a palladium-carbon bond.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
A simplified representation of a generic palladium-catalyzed cross-coupling cycle.
I. Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between 5-bromopyrimidine and various organoboron reagents, such as boronic acids and their esters.[1] This reaction is widely favored in drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 95 | 15 | 92 |
| 3 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 91[3] |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME | 85 | 12 | 78 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 16 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromopyrimidine with an arylboronic acid.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental workflow for Suzuki-Miyaura coupling.
II. Stille Coupling: Formation of C(sp²)-C(sp²) Bonds
The Stille coupling involves the reaction of 5-bromopyrimidine with an organostannane reagent.[4] While it is a powerful method for C-C bond formation, the toxicity of organotin compounds is a significant drawback.[5]
Quantitative Data Summary
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 82 |
| 2 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | DMF | 100 | 8 | 75 |
| 3 | (E)-Tributyl(styryl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 80 | 16 | 68 |
| 4 | Tributyl(vinyl)stannane | AsPh₃ (8) | Pd₂(dba)₃ (2) | - | NMP | 80 | 6 | 79 |
Experimental Protocol: Stille Coupling
This protocol provides a general procedure for the Stille coupling of 5-bromopyrimidine with an organostannane.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with the organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a reliable method for forming a C-C bond between 5-bromopyrimidine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6] This reaction is instrumental in synthesizing 5-alkynylpyrimidines, which are valuable intermediates in medicinal chemistry.[6]
Quantitative Data Summary
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 12 | 95 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | DMF | 60 | 6 | 88 |
| 3 | Ethynyltrimethylsilane | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (3) | DMF | 100 | 3 | 91[7] |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 16 | 85 |
| 5 | 3-Ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 5 | 78 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of 5-bromopyrimidine with a terminal alkyne.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 5-bromopyrimidine with a wide variety of primary and secondary amines. This reaction has become a cornerstone for the synthesis of arylamines in pharmaceutical research.[8]
Quantitative Data Summary
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 85 |
| 3 | n-Butylamine | XPhos Pd G3 (1) | - | K₃PO₄ (2) | t-BuOH | 90 | 12 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2) | Toluene | 100 | 20 | 76 |
| 5 | Benzylamine | PdCl₂(dppf) (3) | - | NaOtBu (1.5) | THF | 80 | 16 | 90 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of 5-bromopyrimidine.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add 5-bromopyrimidine, the amine, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Heck Reaction: Formation of C(sp²)-C(sp²) Bonds (Vinylation)
The Heck reaction facilitates the coupling of 5-bromopyrimidine with alkenes to form 5-vinylpyrimidine derivatives.[9]
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | NMP | 120 | 8 | 82 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | Et₃N (1.5) | Acetonitrile | 80 | 16 | 65 |
| 4 | 1-Octene | Pd(OAc)₂ (2) | P(Cy)₃ (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 58 |
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of 5-bromopyrimidine with an alkene.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (if required, e.g., tri(o-tolyl)phosphine, 2-10 mol%)
-
Base (e.g., triethylamine, potassium carbonate, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-bromopyrimidine, the palladium catalyst, and the phosphine ligand (if applicable).
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Types of cross-coupling reactions for 5-bromopyrimidine.
Conclusion
The palladium-catalyzed cross-coupling reactions of 5-bromopyrimidine are indispensable tools for the synthesis of a vast array of functionalized pyrimidine derivatives. The choice of a specific coupling reaction depends on the desired substituent to be introduced. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to effectively utilize these powerful synthetic methodologies for the creation of novel and potentially therapeutic molecules. Careful optimization of the reaction parameters for each specific substrate combination is crucial for achieving high yields and purity.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (PDF) Microwave-Assisted Palladium-Catalyzed C–C Coupling [research.amanote.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine. The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene.[1] In the context of the target compound, this reaction allows for the introduction of various alkenyl groups at the 5-position of the pyrimidine ring, yielding versatile intermediates for drug discovery and development.
While specific literature precedents for the Heck reaction of this compound are limited, the protocols and conditions outlined below are based on established procedures for structurally similar 5-bromopyrimidines and other bromo-N-heterocycles.[2] These should serve as a robust starting point for reaction optimization.
Data Presentation: Representative Heck Reaction Conditions
The efficiency of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. The following table summarizes representative conditions that can be adapted for the coupling of this compound with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 4 | 95[2] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 120 | 6 | 85[2] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High (general conditions)[3] |
| 4 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | - | High (general conditions)[3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Heck reaction of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (if required, 2-10 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, and the phosphine ligand (if applicable).
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkenyl-2-((tert-butyldimethylsilyl)oxy)pyrimidine.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
References
Application Notes and Protocols: Sonogashira Coupling of Bromopyrimidines with Silylated Alkynes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a robust and highly versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst, has become an indispensable tool in modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][2][3]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of an alkynyl moiety, often achieved via the Sonogashira coupling, can significantly influence the biological activity of these molecules.[1] This document provides detailed protocols and application notes for the Sonogashira coupling of bromopyrimidines with silylated terminal alkynes, which serve as stable and effective coupling partners. The resulting silylated alkynylpyrimidines are valuable intermediates that can be used directly or desilylated to reveal the terminal alkyne for further functionalization.[4][5]
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[1] The generally accepted mechanism is as follows:
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the bromopyrimidine to form a Pd(II)-pyrimidine complex.
-
Copper Cycle : In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate.
-
Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II)-pyrimidine complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylpyrimidine product and regenerate the active Pd(0) catalyst.[5]
Data Presentation: Representative Reaction Conditions
The efficiency of the Sonogashira coupling is highly dependent on the specific substrates, catalyst system, base, and solvent used. The following table summarizes representative conditions for the coupling of various bromopyrimidines.
| Bromopyrimidine Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (2-5%) | CuI (5-10%) | Et₃N | THF | RT | 3-16 | Good to Excellent |
| 5-Bromopyrimidine | Various Terminal Alkynes | Pd(CF₃COO)₂ (2.5%) | CuI (5%) | Et₃N | DMF | 100 | 3 | 72-96[6] |
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5%) | CuI (10%) | Et₃N | DMF | 80-110 | Varies | Substrate Dependent |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5%) | CuI (5%) | Et₃N | DMF | 100 | 3 | 90[6] |
| Aryl Bromides | (Trimethylsilyl)acetylene | PdCl₂(PCy₃)₂ | TBAF·3H₂O | DMA | MW, 80-100 | 0.3-0.5 | High[7] |
Note: Yields are highly substrate-dependent and optimization is often required. Data is compiled from various sources for representative purposes.[1][6][7][8]
Experimental Workflow
The general workflow for a Sonogashira coupling experiment is outlined below. It emphasizes the need for anhydrous and oxygen-free conditions to ensure catalyst activity and prevent side reactions like Glaser coupling.[9]
Experimental Protocols
Protocol 1: General Sonogashira Coupling at Room Temperature
This protocol is suitable for many reactive bromopyrimidines and silylated alkynes under mild conditions.[1]
-
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Silylated terminal alkyne (e.g., (Trimethylsilyl)acetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add anhydrous THF via syringe, followed by triethylamine. Stir the mixture for 10-15 minutes at room temperature.
-
Add the silylated alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for preventing the common side reaction of alkyne homocoupling (Glaser coupling).[9]
-
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Silylated terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equiv), anhydrous and degassed
-
Dimethylformamide (DMF) or THF, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopyrimidine and the palladium catalyst.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the degassed anhydrous solvent (e.g., THF or DMF) followed by the amine base.
-
Add the silylated alkyne via syringe.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C, substrate-dependent) and monitor its progress.
-
Perform aqueous workup and purification as described in Protocol 1.
-
Troubleshooting and Key Considerations
-
Chemoselectivity: For substrates with multiple halogen atoms, such as 5-bromo-2-chloropyrimidine, the reaction typically occurs at the more reactive C-Br bond.[8] Milder conditions favor selectivity at the C-Br position.
-
Alkyne Homocoupling (Glaser Coupling): This is a primary side reaction, especially when using a copper co-catalyst. To minimize it, ensure the reaction is strictly anaerobic. If the problem persists, switching to a copper-free protocol is the most effective solution.[9]
-
Dehalogenation: If significant replacement of the bromine atom with hydrogen is observed, a milder base or lower reaction temperature may be required.[1]
-
Reaction Stalling: If the reaction does not proceed to completion, ensure all reagents and solvents are strictly anhydrous and the inert atmosphere is maintained. Adding fresh catalyst may also help.[1]
-
Desilylation: If the silyl protecting group is labile under the reaction conditions (e.g., with certain bases), in-situ desilylation followed by coupling of the terminal alkyne may occur. Alternatively, the silylated product can be isolated and the protecting group can be removed in a separate step using reagents like TBAF (tetrabutylammonium fluoride) or K₂CO₃ in methanol.[10]
Conclusion
The Sonogashira coupling of bromopyrimidines with silylated alkynes is a powerful and reliable method for synthesizing alkynylpyrimidine derivatives. These compounds are crucial building blocks in medicinal chemistry and materials science.[1][11] The choice between a standard copper-co-catalyzed protocol and a copper-free system depends on the specific substrates and the propensity for side reactions like homocoupling. Careful control of reaction parameters, particularly the exclusion of oxygen and moisture, is critical for achieving high yields and purity. The protocols and data provided herein offer a solid foundation for researchers to successfully implement this key transformation in their synthetic programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 11. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals and functional organic materials.[3][4] The substrate, 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine, is a valuable building block for the synthesis of various substituted aminopyrimidines, which are key structural motifs in a variety of therapeutic agents. This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of this specific substrate.
The reaction involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4] The tert-butyldimethylsilyl (TBDMS) protecting group on the pyrimidine ring is generally stable under these conditions but can be readily removed post-amination to provide access to the corresponding 2-hydroxypyrimidine derivatives.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine to form a Pd(II) complex.[2][5]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.[5]
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[2][5]
-
Reductive Elimination: The desired N-substituted aminopyrimidine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[2][5]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization depending on the specific amine coupling partner.[2] Bulky, electron-rich phosphine ligands are often essential for facilitating the catalytic cycle.[2]
Data Presentation: Typical Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These conditions can serve as a starting point for optimization.
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 80-90 |
| Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 75-85 |
| Diethylamine | Pd(OAc)₂ (2) | JohnPhos (4) | LHMDS (1.5) | THF | 80 | 12 | 70-80 |
Yields are representative and may vary based on the specific reaction scale and purity of reagents.
Experimental Protocols
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, JohnPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or sealed reaction tube
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
General Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., 1.5-2.0 equiv).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the pyrimidine) via syringe, followed by the amine (1.2-1.5 equiv).[3]
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to the desired temperature (e.g., 80-110 °C) using a preheated oil bath or heating mantle.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove palladium residues.[6]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[3]
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.[3]
-
Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.
Mandatory Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Deprotection of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under specific protocols. In the synthesis of complex molecules, such as pharmacologically active pyrimidine derivatives, the selective deprotection of the TBDMS ether of 5-Bromo-2-hydroxypyrimidine is a critical step. This document provides detailed application notes and experimental protocols for the removal of the TBDMS group from 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine to yield 5-Bromo-2-hydroxypyrimidine. Various common deprotection strategies are presented, including fluoride-mediated, acidic, and hydrofluoric acid-based methods.
Deprotection Strategies and Data Presentation
The choice of deprotection reagent is crucial and depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups. Below is a summary of common deprotection methods with typical reaction parameters and expected outcomes. The data presented are representative and may require optimization for specific experimental setups.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | 0 to rt | 0.5 - 2 | 85-95 | Mild and effective; potential for basicity-related side reactions. |
| Acetyl chloride (catalytic) | Methanol (MeOH) | 0 to rt | 0.5 - 3 | 90-98 | Generates HCl in situ; mild and high-yielding. |
| Hydrofluoric acid - Pyridine (HF·Py) | Tetrahydrofuran (THF) / Pyridine | 0 to rt | 1 - 4 | 80-90 | Effective but requires careful handling due to the toxicity of HF. |
Signaling Pathways and Experimental Workflows
The deprotection of the TBDMS group follows a straightforward reaction pathway, which can be visualized as a simple workflow.
Caption: General experimental workflow for the deprotection of the TBDMS group.
Experimental Protocols
Protocol 1: Deprotection using Tetrabutylammonium fluoride (TBAF)
This protocol describes a mild and widely used method for TBDMS deprotection.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-Bromo-2-hydroxypyrimidine.
Protocol 2: Deprotection using Catalytic Acetyl Chloride in Methanol
This protocol offers a mild acidic condition for TBDMS deprotection, generating HCl in situ.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous methanol (to a concentration of approximately 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.1-0.2 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 0.5 to 3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection using Hydrofluoric Acid - Pyridine (HF·Py)
This method is effective but requires caution due to the hazardous nature of hydrofluoric acid. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
This compound
-
Hydrofluoric acid - pyridine complex (HF·Py)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a plastic vessel, dissolve this compound (1.0 equiv.) in a mixture of THF and pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add HF·Py (2.0-3.0 equiv.) to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 1 to 4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution stops.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The deprotection of this compound can be achieved efficiently using several methods. The choice of the optimal protocol depends on the specific requirements of the synthetic route, including the presence of other protecting groups and the desired scale of the reaction. For general purposes, TBAF in THF and catalytic acetyl chloride in methanol are reliable and high-yielding methods. The use of HF-Pyridine is also effective but requires stringent safety precautions. Researchers should carefully consider the stability of their substrate and optimize the reaction conditions to achieve the best results.
Application Notes and Protocols for Regioselective Functionalization of Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental component in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence underscores the critical need for synthetic methodologies that allow for precise, regioselective functionalization of the pyrimidine ring. These application notes provide an overview of key strategies and detailed protocols for achieving regioselective substitution on the pyrimidine core, enabling the synthesis of diverse and complex molecular architectures.
Introduction to Pyrimidine Reactivity
The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, which dictates its reactivity.[4] The nitrogen atoms withdraw electron density, making the carbon atoms susceptible to nucleophilic attack and influencing the acidity of the C-H bonds. The general order of reactivity for the different positions towards functionalization is C4(6) > C2 > C5.[5] This inherent reactivity profile can be exploited and modulated through various synthetic strategies to achieve desired regioselectivity.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the pyrimidine core without the need for pre-functionalized starting materials.[1][6][7] Palladium and rhodium are common catalysts for these transformations.[7]
Palladium-Catalyzed C-H Arylation and Olefination
Palladium catalysts can selectively activate C-H bonds at various positions of the pyrimidine ring, often directed by a coordinating group.[7] For instance, 2-aminopyrimidines can be selectively arylated at the C5 position.[7]
Table 1: Palladium-Catalyzed C5-Arylation of 2-Aminopyrimidines [7]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 2-Amino-5-phenylpyrimidine | 85 |
| 2 | 4-Iodotoluene | 2-Amino-5-(p-tolyl)pyrimidine | 82 |
| 3 | 1-Iodo-4-methoxybenzene | 2-Amino-5-(4-methoxyphenyl)pyrimidine | 78 |
| 4 | 1-Bromo-4-fluorobenzene | 2-Amino-5-(4-fluorophenyl)pyrimidine | 75 |
Experimental Protocol: General Procedure for C5-Arylation of 2-Aminopyrimidine[7]
-
To a sealed tube, add 2-aminopyrimidine (0.5 mmol, 1.0 equiv), aryl halide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Na₂CO₃ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add 1,4-dioxane (2.0 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijsat.org [ijsat.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Bromopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of bromopyrimidines. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of bromopyrimidines?
A1: The most prevalent side reactions encountered during the Suzuki coupling of bromopyrimidines are:
-
Protodebromination (Dehalogenation): This is the replacement of the bromine atom on the pyrimidine ring with a hydrogen atom. This can be promoted by trace palladium hydride species in the reaction mixture.[1]
-
Protodeborylation: This undesired reaction involves the cleavage of the carbon-boron bond of the boronic acid, which is then replaced by a carbon-hydrogen bond.[2] Pyrimidine boronic acids can be particularly susceptible to this due to the electron-deficient nature of the pyrimidine ring.[2]
-
Homocoupling: This side reaction leads to the formation of a biaryl product derived from the coupling of two molecules of the boronic acid or, less commonly, two molecules of the bromopyrimidine starting material.[3][4] The presence of oxygen often promotes the homocoupling of boronic acids.[4]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation of the catalyst.[4]
Q2: How can I detect the formation of these side products in my reaction?
A2: Common analytical techniques to identify and quantify side products include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Highly effective for identifying the mass of byproducts in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe signals corresponding to the protons that have replaced the bromine or boronic acid groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the progress of the reaction and identifying volatile byproducts.
-
Thin Layer Chromatography (TLC): A quick method to visually track the consumption of starting materials and the formation of new spots which may correspond to side products.
Troubleshooting Guide
Problem 1: Low yield of the desired coupled product with significant starting material remaining.
This issue often points to an inefficient catalytic cycle.
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | The nitrogen atoms in the pyrimidine ring can inhibit the palladium catalyst.[4] Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to shield the palladium center.[4] |
| Inefficient Oxidative Addition | The C-Br bond on the pyrimidine may be less reactive. Increase the reaction temperature or screen different palladium catalysts and ligands.[4] |
| Poor Quality Boronic Acid | The boronic acid may have degraded. Use a fresh batch of high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[4] |
Problem 2: Significant formation of the protodebrominated pyrimidine byproduct.
This indicates the undesired replacement of the bromine atom with hydrogen.
| Possible Cause | Suggested Solution |
| Presence of Protic Impurities | Water or alcohols in the reaction mixture can be a source of protons. Use anhydrous and degassed solvents. |
| Inappropriate Base or Solvent | The choice of base and solvent can influence this side reaction.[1] Screen different bases and solvents to find milder conditions. |
| High Reaction Temperature or Long Reaction Time | These conditions can favor protodebromination. Run the reaction at the lowest effective temperature and for the shortest possible time.[1] |
Problem 3: Observation of significant amounts of homocoupling products.
This is often due to the self-coupling of the boronic acid.
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen promotes the homocoupling of boronic acids.[4] Thoroughly degas the reaction mixture and solvents by methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[4] |
| Catalyst Choice | Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1] |
Data Presentation: Effect of Reaction Conditions on Yield
The following tables summarize the effect of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions involving bromopyrimidines and related bromopyridines. This data is compiled from various sources and should be used as a general guide for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst Precursor (mol%) | Ligand (mol%) | Yield (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[2] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst.[2] |
| Pd(dppf)Cl₂ (3) | - | High | Often a reliable catalyst for a range of Suzuki couplings.[5] |
| Pd(PPh₃)₄ (5) | - | Good (60%) | Used successfully with K₃PO₄ in 1,4-dioxane.[3] |
Table 2: Effect of Different Bases on Suzuki Coupling Yield
| Base | Solvent | Yield (%) | Notes |
| K₃PO₄ | 1,4-Dioxane | 60% | Effective for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[3] |
| Cs₂CO₃ | Dry Toluene | 80% | Can provide higher yields but is more expensive.[2][3] |
| K₂CO₃ | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[2] |
| Na₂CO₃ | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromopyrimidines with Minimized Side Reactions
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Arylboronic acid or boronate ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[5]
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)[5]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[5]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyrimidine.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[6] Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]
Visualizations
References
Technical Support Center: Preventing Desilylation in Cross-Coupling Reactions
Welcome to the technical support center dedicated to addressing the challenge of unwanted desilylation during cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is desilylation and why is it a problematic side reaction in cross-coupling?
A1: Desilylation is the cleavage of a carbon-silicon (C-Si) bond. In the context of cross-coupling reactions, this typically manifests as protodesilylation, where the silyl group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This is problematic as it leads to the formation of a byproduct instead of the desired coupled product, thereby reducing the reaction yield and complicating purification.
Q2: What are the primary causes of desilylation during cross-coupling reactions?
A2: The main culprits for desilylation are:
-
Presence of moisture: Water in solvents, reagents, or from the atmosphere can act as a proton source.
-
Strong or nucleophilic bases: Bases can promote the cleavage of the C-Si bond.
-
High reaction temperatures: Increased temperatures can provide the energy needed to overcome the activation barrier for desilylation.[1]
-
Presence of fluoride ions: While often used as activators in Hiyama couplings, fluoride ions can readily cleave silyl protecting groups.[2][3]
-
Labile silyl groups: Smaller silyl groups like trimethylsilyl (TMS) are more prone to cleavage than bulkier ones.
Q3: Which cross-coupling reactions are most susceptible to desilylation?
A3: While desilylation can occur in various cross-coupling reactions, it is a known challenge in Suzuki-Miyaura, Stille, Sonogashira, and Hiyama couplings, especially when using silyl-substituted aryl or vinyl partners, or silyl-protected alkynes.
Q4: How can I quickly check if desilylation is occurring in my reaction?
A4: The most common methods to detect desilylation are:
-
Thin Layer Chromatography (TLC): Compare the crude reaction mixture to a standard of the expected desilylated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the characteristic proton signal that replaces the silyl group in the crude NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the crude reaction mixture to identify the mass of the desilylated compound.
Troubleshooting Guides
This section provides a structured approach to troubleshoot and prevent desilylation in your cross-coupling reactions.
Issue 1: Significant Desilylation Observed in a Suzuki-Miyaura Coupling
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Wet Solvents/Reagents | Use rigorously dried and degassed solvents. Dry solid reagents in a vacuum oven before use. |
| Inappropriate Base | Switch to a milder, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Avoid strong bases like NaOH or KOH. |
| High Reaction Temperature | Lower the reaction temperature. If the reaction is slow, consider a more active catalyst or ligand system. |
| Bulky Phosphine Ligands | While often beneficial, very bulky phosphines can sometimes accelerate protodeboronation, a related side reaction. If desilylation persists, screen a range of phosphine ligands with varying steric bulk.[4][5] |
Issue 2: Desilylation During Stille Coupling with Silyl-Substituted Organostannanes
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Solvent Polarity | The choice of solvent can influence the reaction pathway. In some cases, less polar solvents can disfavor side reactions. Consider screening solvents like toluene, dioxane, or THF. |
| Additives | The addition of Cu(I) salts can sometimes accelerate the desired coupling, potentially outcompeting desilylation. LiCl is another common additive in Stille couplings that can improve reaction rates.[6][7] |
| Reaction Time | Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
Issue 3: Cleavage of Silyl Protecting Group in Sonogashira Coupling of Silylacetylenes
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Base-Induced Deprotection | Amine bases commonly used in Sonogashira couplings can be basic enough to cause desilylation, especially with TMS-alkynes. Consider using a milder base or a copper-free protocol if applicable. |
| In-situ Deprotection and Homocoupling | If the silyl group is intentionally cleaved in situ, the resulting terminal alkyne can undergo homocoupling (Glaser coupling). To avoid this, ensure the reaction is performed under strictly anaerobic conditions. |
| Fluoride Additives | If using a fluoride source for in-situ deprotection (e.g., TBAF, CsF), be aware that it can also cleave other silyl protecting groups in the molecule.[8] |
Data Presentation: Comparative Analysis for Minimizing Desilylation
The following tables summarize quantitative data to guide the selection of reaction components to minimize desilylation.
Table 1: Comparison of Silyl Protecting Group Stability
This table provides a general overview of the relative stability of common silyl protecting groups under acidic and basic conditions. Bulkier silyl groups are generally more stable and less prone to cleavage.
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources.[9][10][11]
Table 2: Effect of Base on Yield in a Suzuki-Miyaura Coupling
This table illustrates the impact of different bases on the yield of a model Suzuki-Miyaura reaction. Milder bases often provide a good balance between promoting the desired coupling and minimizing side reactions like desilylation.
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | 95 |
| 2 | Cs₂CO₃ | Dioxane | 92 |
| 3 | K₂CO₃ | Toluene/H₂O | 88 |
| 4 | Na₂CO₃ | Toluene/H₂O | 85 |
| 5 | Et₃N | THF | 45 |
Yields are representative and can vary based on substrates and other reaction conditions.
Table 3: Influence of Phosphine Ligand Structure on a Suzuki-Miyaura Coupling
Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, which can favor the desired cross-coupling over desilylation.
| Entry | Ligand | Aryl Halide | Yield (%) |
| 1 | P(o-tolyl)₂Ph | 4-Bromoacetophenone | 98 |
| 2 | PPh₃ | 4-Bromoacetophenone | 75 |
| 3 | P(biphenyl)Ph₂ | 4-Chloroacetophenone | 92 |
| 4 | PPh₃ | 4-Chloroacetophenone | 25 |
Data adapted from studies on bulky phosphine ligands in Suzuki coupling.[5]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Silyl-Arylboronate to Minimize Desilylation
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Silyl-arylboronic acid or ester (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, silyl-arylboronic acid or ester, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube, followed by the degassed water.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[12]
Protocol 2: General Procedure for a Stille Coupling Involving a Silyl-Substituted Organostannane
This protocol provides a starting point for performing a Stille coupling while being mindful of potential desilylation.
Reagents and Materials:
-
Aryl or vinyl halide/triflate (1.0 mmol)
-
Silyl-substituted organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or toluene) (5 mL)
-
Optional additive: CuI (0.1 mmol, 10 mol%) or LiCl (3.0 mmol)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl or vinyl halide/triflate and the palladium catalyst.
-
Add the anhydrous and degassed solvent via syringe.
-
If using an additive, add it at this stage.
-
Add the silyl-substituted organostannane to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-100 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of KF (if desired for removal of tin byproducts) and stir for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol 3: General Procedure for a Sonogashira Coupling with a Silyl-Protected Alkyne
This procedure outlines a standard Sonogashira coupling. To avoid desilylation of other protecting groups, copper-free conditions can be explored.
Reagents and Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Silyl-protected terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Anhydrous triethylamine (5 mL) or another amine base in a solvent like THF.
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the aryl or vinyl halide, silyl-protected alkyne, PdCl₂(PPh₃)₂, and CuI in the amine base/solvent.
-
Degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.[1][13][14][15]
Protocol 4: Practical Procedure for a Hiyama Coupling with Minimized Desilylation
This protocol utilizes a fluoride-free activation method to circumvent the cleavage of silyl protecting groups.
Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Organo(trialkoxy)silane (1.5 mmol)
-
Pd/C (10 wt%, 0.02 mmol Pd)
-
Tris(4-fluorophenyl)phosphine (0.04 mmol)
-
Toluene (5 mL)
-
Water (0.25 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide, organo(trialkoxy)silane, Pd/C, and tris(4-fluorophenyl)phosphine.
-
Add toluene and water to the mixture.
-
Seal the vessel and heat the reaction to 120 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the Pd/C catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.[16][17]
Mandatory Visualizations
Caption: Competing pathways of cross-coupling and desilylation.
Caption: Workflow for minimizing desilylation in cross-coupling.
Caption: Troubleshooting decision tree for desilylation.
References
- 1. scribd.com [scribd.com]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 17. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
Technical Support Center: Optimization of Palladium Catalysts for Bromopyrimidine Coupling
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions of bromopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for improving reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed coupling reaction with a bromopyrimidine resulting in a low yield?
Low yields in cross-coupling reactions involving bromopyrimidines can arise from several factors. The electron-deficient nature of the pyrimidine ring can influence its reactivity, and the nitrogen atoms within the ring can coordinate to the palladium catalyst, leading to deactivation.[1][2] Common causes for low yield include:
-
Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogen can bind to the palladium center, inhibiting its catalytic activity.[1][2] The use of bulky phosphine ligands can often mitigate this issue by shielding the palladium.[1]
-
Inefficient Oxidative Addition: The carbon-bromine bond on the pyrimidine ring may exhibit different reactivity compared to other aryl bromides, potentially slowing down the oxidative addition step.[1] Adjusting the ligand, catalyst, and temperature can help overcome this.
-
Side Reactions: Unwanted side reactions such as debromination (hydrodehalogenation), homocoupling of the coupling partners, and protodeboronation of boronic acids can consume starting materials and reduce the yield of the desired product.[1][3][4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often needs to be empirically optimized for a specific substrate combination.[1][5]
Q2: I am observing a significant amount of debromination in my reaction. How can I prevent this?
Debromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction.[3] It can be minimized by:
-
Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally preferred.[3]
-
Solvent Selection: Aprotic solvents such as 1,4-dioxane, toluene, or THF are often recommended over those that can serve as a proton source.[3]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the debromination side reaction.[3]
-
Temperature Control: Lowering the reaction temperature may increase the selectivity for the desired product.[3]
Q3: How can I suppress the formation of homocoupled products?
Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the bromopyrimidine, is another frequent side reaction.[1] To minimize homocoupling:
-
Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids.[1][3] It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[3]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over in situ generated catalysts from Pd(II) sources like Pd(OAc)₂.[3]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to suppress its homocoupling.[3]
Q4: My boronic acid appears to be degrading during the reaction. What is happening and what can I do?
The degradation of boronic acids, often through protodeboronation, is a known issue, especially at higher temperatures and in the presence of a base and water.[1][4] To prevent this:
-
Use More Stable Boron Reagents: Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids.[1] Potassium trifluoroborate salts are another robust alternative.[1]
-
Anhydrous Conditions: Using anhydrous solvents and reagents can help to minimize protodeboronation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Low or No Product Yield | Catalyst poisoning by pyrimidine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center. | [1][2] |
| Inefficient oxidative addition. | Increase reaction temperature, or screen different palladium catalysts and more electron-rich, bulky ligands. | [1] | |
| Suboptimal base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, toluene, THF, often with water as a co-solvent for Suzuki reactions). | [3][5] | |
| Poor quality of reagents or inert atmosphere. | Use pure, dry reagents and solvents. Ensure thorough degassing and maintain a strict inert atmosphere. | [2] | |
| Significant Debromination | Base acting as a hydride source. | Switch to a non-hydridic inorganic base like K₃PO₄ or Cs₂CO₃. | [3] |
| Protic solvent. | Use aprotic solvents such as 1,4-dioxane or toluene. | [3] | |
| Slow transmetalation. | Employ bulky, electron-rich ligands to accelerate the desired coupling. | [3] | |
| Excessive Homocoupling | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. | [1][3] |
| In situ reduction of Pd(II) precatalyst. | Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. | [3] | |
| Boronic Acid Degradation | Protodeboronation. | Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. | [1][4] |
| High temperature and presence of water. | Use anhydrous solvents and consider lowering the reaction temperature if possible. | [1] |
Data Presentation: Catalyst, Ligand, and Base Screening
The following tables provide a summary of common starting points for the optimization of Suzuki-Miyaura and Buchwald-Hartwig couplings with bromopyrimidines.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines
| Parameter | Recommendation | Notes | Citation |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a Pd(0) source, while others are Pd(II) precatalysts. | [3][4][6] |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates. | [3][4] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are often beneficial. | [1] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Inorganic bases are generally preferred to minimize side reactions. | [3][4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture with water is common to dissolve the inorganic base. | [3][5] |
| Temperature | 80-110 °C | Optimization may be required. | [1][3] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromopyrimidines
| Parameter | Recommendation | Notes | Citation |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts are commonly used. | [2][7] |
| Catalyst Loading | 1-5 mol% | [8] | |
| Ligand | XPhos, RuPhos, Xantphos, BINAP | Bulky biarylphosphine ligands are critical to prevent catalyst inhibition. | [2][7] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. | [2] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are essential. | [2] |
| Temperature | 80-110 °C | Reactions often require heating. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrimidine
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if necessary, the ligand.[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[3][9]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyrimidine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube with a magnetic stir bar.[2][7]
-
Reagent Addition: Add the bromopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).[7]
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a manifold for evacuation and backfilling with an inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[2]
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting guide for low-yield bromopyrimidine coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine. This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most prevalent and effective method for purifying this compound is flash column chromatography using silica gel. This technique separates the target compound from impurities based on polarity.[1][2]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system, or eluent, for column chromatography should be determined using thin-layer chromatography (TLC) beforehand. A common and effective eluent system for silylated compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal ratio should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product on a TLC plate.[1]
Q3: My purified product shows low purity. What are the likely causes?
A3: Low purity after column chromatography can stem from several factors: an inappropriate solvent system that doesn't effectively separate the product from impurities, overloading the column with too much crude material, or improper column packing leading to channeling. It's also possible that an impurity has a very similar polarity to your product in the chosen eluent.[2]
Q4: Can the TBDMS protecting group be cleaved during purification?
A4: Yes, the tert-butyldimethylsilyl (TBDMS) ether is susceptible to cleavage under acidic conditions. Since silica gel can be slightly acidic, there is a risk of deprotection during column chromatography.[3] This will result in the formation of 5-bromo-2-hydroxypyrimidine as an impurity.
Q5: How can I visualize the compound on a TLC plate?
A5: this compound contains a pyrimidine ring, which should be UV active. Therefore, the primary, non-destructive method for visualization is using a UV lamp (254 nm), where the compound should appear as a dark spot on a fluorescent TLC plate.[4][5][6] For compounds that are not UV-active or for further confirmation, destructive stains like p-anisaldehyde or potassium permanganate can be used.[4][7]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or no recovery of the product after column chromatography. | The product is highly polar and is sticking to the silica gel. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol might be necessary.[1] |
| The product is eluting with the solvent front (low retention). | The eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes). | |
| The purified product is contaminated with 5-bromo-2-hydroxypyrimidine. | The TBDMS group was cleaved on the silica gel column due to its acidity.[3] | Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column. Alternatively, use pre-treated neutral silica gel.[3] |
| The compound spent too much time on the column. | Increase the flow rate of the eluent (flash chromatography) to minimize the residence time of the compound on the stationary phase.[3] | |
| Streaky or broad spots on the TLC plate. | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of a modifier to the developing solvent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). | |
| Multiple spots are observed on the TLC of the crude reaction mixture. | Incomplete reaction. | Unreacted starting material (5-bromo-2-hydroxypyrimidine) will be significantly more polar than the product. |
| Presence of byproducts. | Byproducts from the silylation reaction, such as the hydrolyzed silylating agent (tert-butyldimethylsilanol), may be present. These are typically more polar than the desired product. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines the purification of crude this compound using silica gel chromatography.
1. Selection of Solvent System:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).
-
The ideal eluent system will give the product an Rf value of approximately 0.2-0.4.
2. Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen low-polarity eluent (e.g., 5% ethyl acetate in hexanes).[2]
-
Pack a glass column with the slurry, ensuring an even and compact bed.
-
Drain the excess solvent until the solvent level is just above the silica surface.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.[8]
-
Dry Loading: For less soluble compounds, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[9]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (e.g., with a pump or compressed air) to force the solvent through the column at a steady rate.
-
Collect the eluate in fractions (e.g., in test tubes).
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. |
| Target Rf Value | 0.2 - 0.4 | Determined by TLC before running the column.[1] |
| Expected Purity | >97% | As determined by analytical techniques like HPLC or NMR. |
| Expected Recovery | 80-95% | Dependent on the purity of the crude material and the efficiency of the separation. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for impure product after column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: TBDMS Deprotection in Pyrimidines
Welcome to our technical support center dedicated to addressing issues related to the deprotection of tert-butyldimethylsilyl (TBDMS) ethers, with a specific focus on pyrimidine nucleosides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during synthesis.
Troubleshooting Guide: Incomplete TBDMS Deprotection
This guide addresses the common issue of incomplete or failed TBDMS deprotection in pyrimidine-containing compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Deprotection | Insufficiently Reactive Reagent: The chosen deprotection reagent may be too mild for the specific pyrimidine substrate, especially with sterically hindered hydroxyl groups.[1] | Increase the concentration of the reagent or switch to a more potent one. For instance, if mild acidic conditions like pyridinium p-toluenesulfonate (PPTS) are ineffective, consider a stronger acid or a fluoride source like tetra-n-butylammonium fluoride (TBAF).[1][2] |
| Low Reaction Temperature: The reaction may lack the necessary thermal energy to proceed at an adequate rate.[1] | Gradually and cautiously increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC) to prevent the formation of side products.[1] | |
| Steric Hindrance: The TBDMS group on the pyrimidine, particularly at the 2', 3', or 5' position of the ribose sugar, may be sterically hindered, impeding reagent access.[1][2] | Consider using a smaller deprotection reagent or altering the solvent system to enhance solubility and reagent accessibility.[1] | |
| Deactivated Reagent: The deprotection reagent may have degraded due to improper storage or handling. For example, TBAF solutions can absorb water, which can affect their reactivity.[1] | Use a fresh batch of the deprotection reagent.[1] | |
| Incomplete Reaction | Insufficient Amount of Reagent: The stoichiometry of the deprotection reagent may be too low for the amount of pyrimidine substrate.[1] | Increase the equivalents of the deprotection reagent.[1] |
| Short Reaction Time: The reaction may not have been allowed to proceed to completion.[1] | Extend the reaction time and continue to monitor by TLC until the starting material is fully consumed.[1] | |
| Poor Solubility: The pyrimidine derivative may not be fully dissolved in the chosen solvent, which limits the reaction rate.[1][2] | Select a different solvent or use a co-solvent system to ensure the complete dissolution of the substrate.[1] | |
| Side Reactions/Degradation | Harsh Reaction Conditions: The reagent may be too strong, the temperature too high, or the reaction time too long, leading to the degradation of the pyrimidine base or cleavage of the glycosidic bond.[1] | Reduce the reaction temperature and monitor the reaction closely by TLC. Quench the reaction as soon as the TBDMS group is cleaved.[1] |
| Non-selective Reagent: Some reagents may not be suitable for selective deprotection if other sensitive functional groups are present on the pyrimidine or sugar moiety.[1] | Use a milder, more selective reagent. For example, TBAF buffered with acetic acid can be less aggressive.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for TBDMS deprotection of pyrimidine nucleosides?
A1: The most prevalent methods for TBDMS deprotection involve either fluoride ion sources or acidic conditions.[2]
-
Fluoride-based reagents: Tetra-n-butylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) is widely used.[2] Other fluoride sources include triethylamine trihydrofluoride (NEt₃·3HF) and potassium fluoride (KF).[4][5]
-
Acidic methods: Reagents such as aqueous acetic acid, hydrochloric acid (HCl) in methanol, or trifluoroacetic acid (TFA) in dichloromethane are often employed.[2] For selective deprotection, milder acids like pyridinium p-toluenesulfonate (PPTS) are a good choice.[1][6]
Q2: My TBDMS deprotection with TBAF is slow or incomplete. What could be the issue?
A2: Several factors can contribute to sluggish or incomplete deprotection with TBAF.
-
Steric Hindrance: The area around the TBDMS ether on your pyrimidine nucleoside can be crowded, slowing down the reaction.[2]
-
Water Content in TBAF: The amount of water in your TBAF solution is crucial. While completely anhydrous TBAF can act as a strong base and cause side reactions, too much water can slow down the desilylation process.[2]
-
Substrate Solubility: Poor solubility of your pyrimidine derivative in the reaction solvent can also be a limiting factor.[2]
Q3: How can I selectively deprotect a primary TBDMS ether on a pyrimidine nucleoside in the presence of a secondary one?
A3: Selective deprotection is often achievable due to differences in steric hindrance. Primary TBDMS ethers are less sterically hindered and therefore more reactive. This allows for their removal under milder conditions that leave secondary or tertiary TBDMS ethers intact.[2] Using a 50% aqueous methanolic solution of Oxone® has been shown to selectively cleave primary TBDMS ethers at room temperature.[7]
Q4: Can acidic conditions for TBDMS deprotection affect the pyrimidine base?
A4: Yes, harsh acidic conditions can potentially lead to the degradation of the pyrimidine base or even cleavage of the N-glycosidic bond. It is crucial to choose the appropriate acidic reagent and carefully control the reaction conditions, such as temperature and reaction time.[8] Monitoring the reaction closely with TLC is highly recommended.
Experimental Protocols
Protocol 1: TBDMS Deprotection using TBAF
This protocol is a general and widely used method for the cleavage of TBDMS ethers.
-
Reaction Setup: Dissolve the TBDMS-protected pyrimidine (1.0 equivalent) in dry tetrahydrofuran (THF) to make a 0.1 M solution.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC (typically 30 minutes to a few hours).[3]
-
Work-up: Once the reaction is complete, quench it by adding water. Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Extraction and Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[2]
Protocol 2: TBDMS Deprotection under Mild Acidic Conditions (PPTS)
This method is suitable for substrates that are sensitive to strong acids or bases.
-
Reaction Setup: Dissolve the TBDMS-protected pyrimidine (1.0 equivalent) in methanol (to make a 0.1 M solution).
-
Reagent Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.3 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC.[1]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify as needed.[1]
Visual Guides
Caption: Troubleshooting workflow for incomplete TBDMS deprotection.
Caption: General experimental workflow for TBDMS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in Reactions of Substituted Pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when dealing with steric hindrance in reactions involving substituted pyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Palladium-Catalyzed Cross-Coupling Reactions
Q1: I am observing no or very low conversion in my Suzuki-Miyaura coupling with a sterically hindered pyrimidine. What are the potential causes and how can I troubleshoot this?
A1: Low conversion is a common issue when bulky groups are present on the pyrimidine ring or the boronic acid partner. The primary bottleneck is often the transmetalation step in the catalytic cycle, which is sensitive to steric bulk.
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.
-
Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which can facilitate the reaction with hindered partners.
-
-
Catalyst Inhibition: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.
-
Solution: Using specialized ligands that shield the palladium center can mitigate this inhibition.
-
-
Suboptimal Base: A weak base may not be sufficient to activate the boronic acid for transmetalation, especially with sterically demanding substrates.
-
Solution: Screen stronger bases. While K₂CO₃ is common, bases like K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (t-BuOK) for very hindered systems can be more effective.
-
-
Inappropriate Solvent: The solvent system must ensure the solubility of all components.
-
Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often used. The ratio may need optimization to ensure all reagents are in solution.
-
Q2: My Buchwald-Hartwig amination of a 2-chloropyrimidine with a bulky secondary amine is failing. What adjustments should I make?
A2: The Buchwald-Hartwig amination is particularly sensitive to steric hindrance at both the electrophile and the amine. The oxidative addition of the C-Cl bond and the final reductive elimination can be kinetically challenging.
Potential Causes & Solutions:
-
Ligand Choice is Critical: The ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents the amine from coordinating to the palladium center.
-
Solution: For hindered aryl chlorides and secondary amines, specialized biarylphosphine ligands are often necessary. Consider ligands like RuPhos, BrettPhos, or Josiphos.
-
-
Base Incompatibility: The choice of base is crucial. Strong, non-nucleophilic bases are required.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Ensure it is fresh and anhydrous, as impurities can hinder the reaction.
-
-
Elevated Temperatures Required: These reactions often require significant thermal energy to overcome the activation barriers.
-
Solution: Ensure the reaction is heated sufficiently, typically in the range of 80-110 °C.
-
-
Catalyst Deactivation: Oxygen can deactivate the active Pd(0) catalyst.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Q3: I am experiencing significant homocoupling of my alkyne in a Sonogashira reaction with a hindered iodopyrimidine. How can I minimize this side reaction?
A3: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.
Potential Causes & Solutions:
-
Oxygen Contamination: Oxygen is a key promoter of Glaser coupling.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
-
Excess Copper Catalyst: High concentrations of the copper co-catalyst can favor the homocoupling pathway.
-
Solution: Reduce the amount of the copper(I) source (e.g., CuI). Alternatively, consider a "copper-free" Sonogashira protocol, which can eliminate this side reaction entirely, though it may require specific ligands or conditions to proceed efficiently.
-
-
Inappropriate Base: The amine base plays a crucial role in deprotonating the alkyne.
-
Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is dry and used in an appropriate excess.
-
Category 2: Nucleophilic Aromatic Substitution (SNAr)
Q4: My SNAr reaction on a 2,4-dichloropyrimidine is giving me poor regioselectivity. How can I control which chloride is displaced?
A4: Regioselectivity in SNAr on dihalopyrimidines is governed by a combination of electronic and steric factors. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophilic attack than the C2 position.
Controlling Factors & Strategies:
-
Electronic Effects: The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the C2 and C4 positions electron-deficient. The intermediate formed by attack at C4 is often more stable.
-
Strategy: To favor substitution at C2, you can sometimes leverage steric hindrance. A bulky substituent at the C5 position can block the approach of the nucleophile to the C4 position, thereby favoring attack at C2.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity, favoring the kinetically preferred product.
-
Nucleophile Choice: The nature of the nucleophile can influence regioselectivity. While not a universal rule, sometimes bulkier nucleophiles may show increased selectivity.
Data Presentation
Table 1: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yield
Reaction: 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid Catalyst: Pd(PPh₃)₄ (5 mol%) Temperature: 70-80 °C
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene | 40 |
| 2 | K₃PO₄ | Acetonitrile | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 60 |
| 4 | Na₂CO₃ | 1,4-Dioxane | 45 |
| 5 | Cs₂CO₃ | 1,4-Dioxane | 55 |
Data extracted from Sarma, P. K. S., & Varma, C. S. S. V. P. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI.
Table 2: Effect of Ligand on Buchwald-Hartwig Amination of a Hindered Pyrimidine
Reaction: 4-Chloro-6-methylpyrimidin-2-amine with an Aryl Bromide Catalyst System: Pd₂(dba)₃ / Ligand Base: NaOtBu Solvent: Toluene
| Entry | Ligand | Temperature (°C) | Yield (%) |
| 1 | P(o-tol)₃ | 110 | Low/No Reaction |
| 2 | dppf | 110 | 45 |
| 3 | Xantphos | 110 | 75 |
| 4 | RuPhos | 100 | 82 |
Yields are representative for sterically demanding couplings and compiled from qualitative descriptions and specific examples in the literature.
Table 3: Conditions for Sonogashira Coupling with a Sterically Hindered Pyrimidine
Reaction: 2-Iodo-4,6-dimethylpyrimidine with various Alkynes
| Entry | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 50 | 78 |
| 3 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (Copper-free) | Piperidine | Toluene | 80 | 65 |
This table represents typical conditions and expected yields for Sonogashira reactions with hindered pyrimidines, synthesized from common protocols.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Chloropyrimidine
Materials:
-
Sterically hindered chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered Chloropyrimidine
Materials:
-
Hindered 2-chloropyrimidine (1.0 equiv)
-
Bulky secondary amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%) or a suitable pre-catalyst
-
RuPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a strict inert atmosphere, add NaOtBu to a dry Schlenk flask.
-
In a separate vial, dissolve the 2-chloropyrimidine, amine, Pd(OAc)₂, and RuPhos in toluene.
-
Add the solution of reagents to the Schlenk flask containing the base.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Mandatory Visualization
Caption: Impact of steric hindrance on coupling reactions.
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Factors influencing SNAr regioselectivity.
Stability of silyl ethers under acidic and basic conditions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silyl ethers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the unintended cleavage of my silyl ether?
A1: The most common causes for the premature cleavage of silyl ethers are exposure to acidic or basic conditions and the presence of fluoride ions.[1] The silicon-oxygen bond is susceptible to hydrolysis under these conditions. The rate of cleavage is influenced by the steric bulk of the substituents on the silicon atom, as well as the specific reaction conditions like pH, temperature, and solvent.[1]
Q2: How does the structure of the silyl ether influence its stability?
A2: The stability of a silyl ether is directly related to the steric hindrance around the silicon atom.[1][2] Larger, bulkier silyl groups are more stable and less prone to cleavage.[1] The general order of stability for common silyl ethers is as follows:
-
Under acidic conditions (from least to most stable): TMS < TES < TBDMS < TIPS < TBDPS[2][3][4]
-
Under basic conditions (from least to most stable): TMS < TES < TBDMS ≈ TBDPS < TIPS[2][3][4]
Q3: Can my choice of solvent affect the stability of my silyl ether?
A3: Yes, the solvent can play a significant role. Protic solvents, particularly in the presence of acid or base catalysts, can facilitate the hydrolysis of silyl ethers. For example, using methanol with even trace amounts of acid can lead to the cleavage of more labile silyl ethers like Trimethylsilyl (TMS). It is advisable to use anhydrous aprotic solvents when working with sensitive silyl ethers.[1]
Q4: Are there specific reagents I should be cautious with when working with silyl ethers?
A4: Besides strong acids and bases, be cautious with reagents that can generate acidic or basic byproducts. Additionally, fluoride ion sources are potent reagents for silyl ether cleavage due to the high strength of the silicon-fluorine bond.[5][6] Common fluoride sources include tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF), and potassium fluoride (KF).[7][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My silyl ether is being cleaved during aqueous workup.
| Potential Cause | Recommended Solution | Explanation |
| The workup solution is too acidic or basic. | Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use a buffered aqueous solution, such as saturated sodium bicarbonate (for quenching acids) or ammonium chloride (for quenching bases), for washing.[9] | The silicon-oxygen bond in silyl ethers is susceptible to hydrolysis under both acidic and basic conditions.[9] While more stable than TMS ethers, others like TES can still be cleaved if the pH is not controlled.[9] |
| Prolonged contact time with the aqueous phase. | Perform extractions and phase separations as quickly and efficiently as possible. Minimize the time the organic layer containing the silyl ether is in contact with the aqueous layer.[1][9] | The longer the exposure to aqueous conditions, even at a neutral pH, the higher the risk of hydrolysis.[9] |
| The silyl ether is inherently unstable to water (e.g., TMS). | For highly labile silyl ethers, consider a non-aqueous workup if possible. Alternatively, switch to a more robust protecting group like TBS or TIPS for future experiments.[1] | TMS ethers are known to be highly labile and can be cleaved by weak acids or even silica gel.[2] |
Issue 2: My silyl ether is degrading on a silica gel column.
| Potential Cause | Recommended Solution | Explanation |
| Residual acidity of the silica gel. | Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column. Alternatively, use commercially available pre-treated neutral silica gel.[1][9] | Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, including many silyl ethers.[9] |
| The eluent is too polar or contains protic solvents. | Use a less polar eluent system if possible. If a protic solvent like methanol is required, add a small amount of a base such as triethylamine to the eluent to suppress degradation.[1][9] | Protic solvents can facilitate the hydrolysis of silyl ethers on the acidic surface of the silica gel.[9] |
| Extended time on the column. | Optimize the chromatography conditions to ensure the compound elutes as quickly as possible. This can be achieved by adjusting the eluent polarity or using a shorter column.[1] | The longer the compound is adsorbed on the silica gel, the greater the opportunity for degradation. |
Data on Silyl Ether Stability and Cleavage
The following tables summarize the relative stability and common cleavage conditions for various silyl ethers.
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Ether | Relative Stability to Acid-Catalyzed Hydrolysis | Relative Stability to Base-Catalyzed Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS/TBS (tert-Butyldimethylsilyl) | 20,000 | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | 20,000 |
Data compiled from multiple sources.[2][3]
Table 2: Common Deprotection Conditions for Silyl Ethers
| Silyl Ether | Acidic Cleavage Conditions | Basic Cleavage Conditions | Fluoride-Based Cleavage Conditions |
| TMS | Very labile; cleaved by weak acids like acetic acid or silica gel.[2] | Cleaved by mild bases such as K₂CO₃ in methanol.[2] | Rapidly cleaved by TBAF in THF. |
| TES | Cleaved by stronger acids like CSA in methanol.[2] | More stable than TMS but can be cleaved by stronger basic conditions. | Can be selectively cleaved in the presence of TBS with reagents like HF-pyridine.[7] |
| TBDMS/TBS | Stable to mild acids; requires stronger conditions like CSA in MeOH for several hours at room temperature.[2] | Stable to most aqueous bases.[2] | Commonly cleaved by TBAF in THF.[2] |
| TIPS | Highly stable to acidic conditions.[2] | The most stable among common silyl ethers to basic conditions.[2] | Cleaved by TBAF in THF, often requiring longer reaction times or heating.[2] |
| TBDPS | The most stable to acidic cleavage among these silyl ethers.[2] | Comparably stable to TBDMS in basic conditions. | Cleaved by TBAF in THF, generally slower than TBS cleavage. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected alcohol in methanol.
-
Add a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).[2]
-
Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, quench with a mild base such as saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents).[7]
-
Stir the reaction at room temperature and monitor by TLC. These reactions are often complete within a few hours.
-
Quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography if necessary.
Visual Guides
Caption: Troubleshooting flowchart for silyl ether cleavage.
Caption: Relative stability of common silyl ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of pyrimidine derivatives, with a particular focus on the widely used Biginelli reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields and other complications during your pyrimidine synthesis experiments.
Q1: My Biginelli reaction is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a common challenge. The classical protocol often suffers from this issue, particularly with substituted aromatic and aliphatic aldehydes.[1] Several factors can be optimized to enhance the yield:
-
Catalyst Choice: The reaction is acid-catalyzed. While traditional methods use strong Brønsted acids like HCl, these can lead to side reactions.[2] Milder Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or solid acid catalysts have been shown to significantly improve yields and simplify the workup process.[1][2]
-
Reaction Temperature: Temperature is a critical parameter. While some reactions can proceed at room temperature, heating is often necessary to drive the reaction to completion. Optimization studies have shown that temperatures between 80°C and 100°C are often optimal, but this is highly dependent on the specific substrates.[3]
-
Solvent Conditions: The choice of solvent can greatly influence reaction rates and yields. Although ethanol is commonly used, solvent-free conditions have been reported to be highly effective, often resulting in shorter reaction times and higher yields.[2][4] Polar aprotic solvents like acetonitrile can also be beneficial.[5]
-
Reactant Stoichiometry: The molar ratio of the three components (aldehyde, β-ketoester, and urea/thiourea) can impact the yield. Using a slight excess (1.2-1.5 equivalents) of the urea or thiourea component is often employed to shift the equilibrium towards the product.[4]
-
Purity of Reagents: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction or lead to unwanted side products. Ensure all reactants are of high purity.[6]
Q2: I am observing a significant, often fluorescent, yellow byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[7] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be formed from the decomposition of urea at higher temperatures.
Strategies to Minimize Hantzsch Byproduct Formation:
-
Lower Reaction Temperature: The Hantzsch pathway is generally favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some catalysts may preferentially promote the desired Biginelli reaction.
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.
Q3: My crude product is difficult to purify. What are the best methods for purifying dihydropyrimidinones (DHPMs)?
A3: Purification of DHPMs can be challenging due to the presence of unreacted starting materials and side products with similar polarities. The most common and effective purification techniques are recrystallization and column chromatography.
-
Recrystallization: This is often the preferred method for purifying solid DHPMs. Ethanol is a commonly used solvent for recrystallization.[8][9] The crude product is dissolved in a minimum amount of hot solvent, and the solution is then allowed to cool slowly, leading to the formation of purer crystals.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel is a powerful alternative.[10] A solvent system of ethyl acetate and hexane is a common mobile phase for the separation of DHPMs.[10]
Q4: My reaction seems to have stalled, with a lot of unreacted starting material remaining according to TLC analysis. How can I drive the reaction to completion?
A4: Incomplete conversion can be due to several factors:
-
Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. Consider increasing the catalyst loading or trying a more active catalyst.[6]
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. Gradually increasing the reaction temperature while monitoring for product formation and potential degradation can be effective.[11]
-
Reaction Time: Some reactions are inherently slow and may require longer reaction times. Continue to monitor the reaction by TLC until no further consumption of the limiting reagent is observed.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different catalysts, solvents, and temperatures can affect the yield of the Biginelli reaction for the synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one from benzaldehyde, ethyl acetoacetate, and urea.
Table 1: Comparison of Catalytic Activity in the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| No Catalyst | Solvent-free | 90 | 4 | 70 |
| HCl | Ethanol | Reflux | 16 | Low to Moderate |
| ZnCl₂ | Acetic Acid | Room Temp | - | Moderate to Good |
| B(C₆F₅)₃ (0.5 mol%) | Ethanol | Reflux | 4 | 76 |
| B(C₆F₅)₃ (1 mol%) | Ethanol | Reflux | 2.5 | 95 |
Data compiled from multiple sources for a representative Biginelli reaction.[2][4]
Table 2: Effect of Different Solvents on the Biginelli Reaction Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 45 |
| Chloroform | 4.8 | 58 |
| Tetrahydrofuran (THF) | 7.6 | 65 |
| Ethanol | 24.3 | 78 |
| Acetonitrile | 37.5 | 91 |
| Dimethylformamide (DMF) | 38.3 | 85 |
Reaction conditions: Benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of Bismuth Nitrate at reflux. Data suggests that polar solvents tend to give higher yields.[5]
Table 3: Influence of Reaction Temperature on Yield
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Supported Cu(II) Nanocatalyst | 60 | 10 | 65 |
| Supported Cu(II) Nanocatalyst | 80 | 10 | 82 |
| Supported Cu(II) Nanocatalyst | 100 | 10 | 94 |
Reaction conditions: Ethyl acetoacetate, benzaldehyde, urea, and 10 mg of supported Cu(II) nanocatalyst under solvent-free conditions.[3]
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol describes a typical synthesis of a dihydropyrimidinone using benzaldehyde, ethyl acetoacetate, and urea.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).[12]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1 mol% of a Lewis acid like B(C₆F₅)₃).[4]
-
Reaction: Heat the reaction mixture to reflux with continuous stirring.[12]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, collect it by filtration and wash with a small amount of cold solvent.[13]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude dihydropyrimidinone product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.[8]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.[14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[14]
Visualizations
The following diagrams illustrate key concepts in troubleshooting pyrimidine synthesis.
Caption: A troubleshooting workflow for diagnosing low yields.
Caption: Competing Biginelli and Hantzsch reaction pathways.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. sctunisie.org [sctunisie.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jmchemsci.com [jmchemsci.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. quora.com [quora.com]
- 12. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. benchchem.com [benchchem.com]
Identification of byproducts in the synthesis of 5-substituted pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the identification of byproducts in the synthesis of 5-substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 5-substituted pyrimidines via palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reactions depend on the specific cross-coupling method used (e.g., Suzuki-Miyaura, Sonogashira, Stille). Common byproducts include:
-
Homocoupling: Dimerization of the coupling partners, such as the boronic acid in Suzuki-Miyaura reactions or the terminal alkyne in Sonogashira couplings (Glaser coupling). This is often promoted by the presence of oxygen.[1]
-
Protodehalogenation/Protodeborylation: Replacement of the halogen on the pyrimidine ring or the boron group on the boronic acid with a hydrogen atom. This can be caused by protic impurities like water.
-
Hydrolysis: Reaction with water, which can lead to the hydrolysis of starting materials or products, especially when using hygroscopic reagents.
-
Disubstitution: In cases where the pyrimidine ring has multiple reactive halogen sites, reaction at more than one position can occur if selectivity is not properly controlled.[2]
-
Catalyst Decomposition: Formation of palladium black (inactive palladium) can reduce reaction efficiency and lead to lower yields.[1]
Q2: How can I minimize homocoupling of the boronic acid in a Suzuki-Miyaura reaction?
A2: Homocoupling of boronic acids is a frequent issue. To minimize it, you should:
-
Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Use a Pd(0) precatalyst: Pd(II) species can promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial.
-
Optimize the base and solvent: The choice of base and solvent can significantly impact the extent of homocoupling. Screening different conditions is recommended.
-
Consider boronic acid stability: Using more stable boronic acid derivatives, such as pinacol esters, can sometimes suppress side reactions.
Q3: What causes the formation of alkyne dimers (Glaser coupling) in my Sonogashira reaction, and how can I prevent it?
A3: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3] To prevent this:
-
Maintain an inert atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and performing the reaction under nitrogen or argon.
-
Copper-free conditions: In some cases, running the reaction without a copper co-catalyst can prevent homocoupling, although this may require different reaction conditions (e.g., higher temperature, different ligand).[3]
-
Control reaction parameters: The choice of base and solvent can influence the rate of homocoupling.
Q4: I am observing a significant amount of the dehalogenated pyrimidine in my reaction mixture. What is the likely cause and solution?
A4: The presence of a protodehalogenated byproduct suggests that the halogen on your pyrimidine starting material is being replaced by a hydrogen atom. This is often due to:
-
Protic impurities: The presence of water or other protic solvents can be a source of protons. Ensure all reagents and solvents are anhydrous.
-
Reaction conditions: Certain bases and higher reaction temperatures can sometimes promote this side reaction. Consider using a milder base or lowering the reaction temperature.
Troubleshooting Guides
Issue 1: Low Yield of 5-Arylpyrimidine in Suzuki-Miyaura Coupling
dot graph TD { A[Low Yield of 5-Arylpyrimidine] --> B{Check for Byproducts}; B --> C[Homocoupling of Boronic Acid?]; C --> D[Protodehalogenation/Protodeborylation?]; D --> E[Starting Material Remaining?]; C --> F[Action: Improve Inert Atmosphere, Use Pd(0) Catalyst]; D --> G[Action: Use Anhydrous Solvents, Optimize Base]; E --> H[Action: Increase Reaction Time/Temperature, Check Catalyst Activity]; } graph LR { subgraph "Node Styles" A,B,C,D,E,F,G,H { style fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; fontcolor:"#202124"; } end subgraph "Arrow Styles" A -- "Troubleshoot" --> B; B -- "Identify" --> C; C -- "Identify" --> D; D -- "Identify" --> E; C -- "Solution" --> F; D -- "Solution" --> G; E -- "Solution" --> H; end }
Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Possible Causes & Solutions:
| Symptom | Possible Cause | Recommended Solution |
| Significant amount of homocoupled boronic acid detected by LC-MS. | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. |
| Use of a Pd(II) precatalyst. | Consider using a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). | |
| Mass spectrum shows a peak corresponding to the unsubstituted pyrimidine. | Presence of protic impurities (e.g., water). | Use anhydrous solvents and reagents. Consider adding a drying agent if moisture is suspected. |
| Inappropriate base. | Screen different bases. Sometimes a weaker base can reduce the rate of protodeborylation. | |
| TLC/LC-MS shows a large amount of unreacted 5-halopyrimidine. | Inactive catalyst. | Use a fresh batch of palladium catalyst. Consider using a more active ligand. |
| Low reaction temperature or insufficient reaction time. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Extend the reaction time. |
Issue 2: Byproduct Formation in Sonogashira Coupling for 5-Alkynylpyrimidine Synthesis
Decision tree for troubleshooting Sonogashira coupling byproducts.
Possible Causes & Solutions:
| Symptom | Possible Cause | Recommended Solution |
| GC-MS or LC-MS shows a peak with a mass corresponding to the alkyne dimer. | Presence of oxygen, leading to copper-catalyzed homocoupling (Glaser coupling).[3] | Ensure the reaction is performed under strictly anaerobic conditions. Use degassed solvents. |
| High concentration of copper catalyst. | Reduce the amount of the copper(I) co-catalyst. | |
| Consider running the reaction under copper-free conditions.[3] | ||
| Identification of unsubstituted pyrimidine by NMR and MS. | Presence of a proton source (e.g., water, alcohol). | Use anhydrous solvents and reagents. |
| The amine base is acting as a hydride source at elevated temperatures. | Screen different amine bases or consider using an inorganic base. | |
| Reaction stalls or gives a low yield of the 5-alkynylpyrimidine. | Inactive palladium catalyst or copper co-catalyst. | Use fresh, high-quality catalysts. |
| Suboptimal reaction conditions. | Experiment with different solvents (e.g., THF, DMF, acetonitrile) and reaction temperatures.[4] |
Data Presentation: Byproduct Formation in Cross-Coupling Reactions
The following tables provide illustrative data on how reaction conditions can influence the product and byproduct distribution in the synthesis of 5-substituted pyrimidines. Note that actual results may vary depending on the specific substrates and experimental setup.
Table 1: Illustrative Product and Byproduct Distribution in the Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield of 5-Phenylpyrimidine (%) | Homocoupling of Phenylboronic Acid (%) | Protodebromination (%) |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 90 | 5 | <2 |
| Pd(OAc)₂ (5) / PPh₃ (10) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 85 | 10 | 3 |
| NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 94 | <5 | <1 |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DMF/H₂O | 80 | 88 | 8 | 4 |
Data compiled and adapted from literature sources for illustrative purposes.[5]
Table 2: Estimated Byproduct Formation in the Sonogashira Coupling of a 5-Halopyrimidine with a Terminal Alkyne
| Halogen at C5 | Catalyst System | Base | Solvent | Temp. (°C) | Alkyne Homocoupling (Glaser) (%) | Dehalogenation (%) |
| Iodo | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | ~5-10 | <2 |
| Bromo | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 80 | ~10-15 | ~5 |
| Iodo | Pd(PPh₃)₄ (Copper-free) | Piperidine | Toluene | 100 | <2 | ~3 |
| Bromo | Pd₂(dba)₃ / XPhos (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 110 | <1 | ~5-10 |
This table provides estimated ranges of byproduct formation based on general principles and literature observations.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine
General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[5]
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).[5]
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.[4]
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., up to 60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Stille Coupling of a 5-Halopyrimidine
Materials:
-
5-Halopyrimidine (e.g., 5-bromopyrimidine) (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous DMF or Toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 5-halopyrimidine and the palladium catalyst.[6]
-
Add the anhydrous solvent via syringe.
-
Add the organostannane reagent.
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
After completion, cool the mixture and dilute it with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). A precipitate of Bu₃SnF will form, which can be removed by filtration through celite.[6]
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 4: Analytical Method for Byproduct Identification by HPLC-MS
Workflow for byproduct analysis by HPLC-MS.
Instrumentation and Conditions:
-
HPLC System: Agilent or Shimadzu with a UV detector.[1]
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV detection at a wavelength where the pyrimidine core absorbs (e.g., 254 nm) and MS detection in positive ion mode, scanning for the expected molecular weights of the starting materials, product, and potential byproducts (e.g., homocoupled products, dehalogenated species).
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary and dilute with a suitable solvent (e.g., 1 mL of acetonitrile/water).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for Nucleophilic Aromatic Substitution (SNAr) reactions on pyrimidine rings.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of SNAr reactions on pyrimidines.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Low to No Product Yield | a. Insufficiently activated pyrimidine ring: The pyrimidine ring may lack sufficient electron-withdrawing groups to facilitate nucleophilic attack. | - Ensure the pyrimidine has electron-withdrawing groups (e.g., -NO₂, -CN, halogens) positioned to activate the substitution site. |
| b. Poor leaving group: The leaving group's ability to depart affects the reaction rate. | - The typical reactivity order for halogens in SNAr is F > Cl > Br > I. Consider using a substrate with a better leaving group if possible.[1] | |
| c. Weak nucleophile: The nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring effectively. | - Increase the nucleophilicity. For instance, when using an alcohol, deprotonate it with a strong base to form the more reactive alkoxide.[1] | |
| d. Suboptimal reaction temperature: The reaction may require more energy to overcome the activation barrier. | - Gradually increase the reaction temperature. Microwave irradiation can sometimes be employed to improve yields and shorten reaction times.[1] | |
| e. Inappropriate solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. | - Use polar aprotic solvents like DMF, DMSO, or THF, which are known to facilitate SNAr reactions. | |
| f. Incorrect base: The base may not be suitable for the specific nucleophile or reaction conditions. | - For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the acid formed. For alcohol nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the alkoxide. | |
| 2. Formation of Multiple Products / Isomers | a. Competing reactions at different positions (e.g., C2 vs. C4): On di-substituted pyrimidines like 2,4-dichloropyrimidine, the nucleophile may attack more than one position. | - Regioselectivity is influenced by the electronic environment of the ring. Substitution at C4 is generally favored on 2,4-dichloropyrimidine.[1] However, an electron-donating group at C6 can favor substitution at C2.[2] Modifying the nucleophile can also alter selectivity; for example, tertiary amines have shown high selectivity for the C2 position on 2,4-dichloropyrimidines with an electron-withdrawing group at C5.[3] |
| b. Di-substitution instead of mono-substitution: The product of the initial substitution may react further with the nucleophile. | - Use a stoichiometric amount of the nucleophile. - Lower the reaction temperature. - Consider using a less reactive nucleophile. | |
| 3. Side Reactions | a. Solvolysis (reaction with the solvent): If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile. | - Use a non-nucleophilic solvent. If an alcohol is the required solvent, it can be used as the limiting reagent if it is also the nucleophile. |
| b. Hydrolysis of starting material or product: Water in the reaction mixture can lead to undesired hydrolysis products. | - Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| c. Ring-opening or degradation of the pyrimidine ring: Harsh reaction conditions can lead to the decomposition of the pyrimidine ring. | - Use milder bases and lower reaction temperatures. | |
| 4. Difficulty in Product Purification | a. Product is highly polar: This can make separation from polar byproducts or residual base challenging. | - Perform an aqueous workup to remove inorganic salts and water-soluble impurities. - Acid-base extraction can be effective for separating basic or acidic products and impurities. |
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic aromatic substitution on pyrimidines preferentially occur at the C2 and C4 positions?
A1: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the carbon atoms of the ring electron-deficient and thus susceptible to nucleophilic attack. When a nucleophile attacks the C2 or C4 position, the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms through resonance. This stabilization of the intermediate lowers the activation energy for the reaction compared to an attack at the C5 position, where the negative charge cannot be delocalized onto a nitrogen atom.
Q2: What is the general order of leaving group ability for halogens in SNAr reactions on pyrimidines?
A2: For SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring. A more electronegative halogen makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. Therefore, the general order of leaving group ability for halogens in SNAr on pyrimidines is F > Cl > Br > I.[1]
Q3: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions on di-substituted pyrimidines like 2,4-dichloropyrimidine?
A3: Substituents on the pyrimidine ring have a significant impact on regioselectivity. For 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position.[1] However, this preference can be altered:
-
Electron-donating groups (EDGs) at the C5 or C6 position can direct nucleophilic attack to the C2 position.[1][2]
-
Electron-withdrawing groups (EWGs) at the C5 position generally enhance the reactivity at the C4 position.[1]
Q4: What is the role of the base in SNAr reactions with amine and alcohol nucleophiles?
A4: The role of the base is dependent on the nucleophile:
-
Amine Nucleophiles: Amines are typically neutral nucleophiles. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid (e.g., HCl) that is generated during the reaction.
-
Alcohol Nucleophiles: Alcohols are generally weak nucleophiles. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the alcohol and form the much more nucleophilic alkoxide anion.
Data Presentation
Table 1: Effect of Solvent and Base on the Yield of a Representative SNAr Reaction*
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | K₂CO₃ | 65 | 12 | 45 |
| 2 | Dioxane | K₂CO₃ | 100 | 12 | 60 |
| 3 | DMF | K₂CO₃ | 80 | 8 | 75 |
| 4 | THF | NaH | 65 | 6 | 85 |
| 5 | THF | t-BuOK | 65 | 4 | 92 |
*This table is a representative example based on general findings in the literature. Actual results may vary depending on the specific substrates and reagents used.
Table 2: Regioselectivity of Amination of 5-Substituted-2,4-dichloropyrimidines
| C5-Substituent | Amine Nucleophile | C4/C2 Product Ratio |
| -NO₂ | Diethylamine | 9:1 to 19:1 |
| -NO₂ | Triethylamine | Excellent C2 selectivity |
*Data compiled from literature reports.[4] The use of tertiary amines as nucleophiles can invert the typical C4 selectivity.[5]
Table 3: Effect of Amine Nucleophile on the Yield of SNAr with 7-chloro-5-methyl-[2][3][6]triazolo[1,5-a]pyrimidine*
| Entry | Amine Reagent | Product | Yield (%) |
| 1 | Piperidine | 7 | 79 |
| 2 | Adamantylamine | 8 | 91 |
| 3 | Dibutylamine | 9 | 84 |
| 4 | Aniline | 10 | 73 |
*Reaction conditions: Amine (2 equiv.), PEG 400, 120 °C, 5 min.[6]
Experimental Protocols
Protocol 1: General Procedure for SNAr of a Chloropyrimidine with an Amine Nucleophile
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for SNAr of a Chloropyrimidine with an Alcohol Nucleophile
-
Alkoxide Formation: To a stirred solution of the alcohol (1.1-1.5 eq.) in a suitable anhydrous solvent (e.g., THF, dioxane) under an inert atmosphere, carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) or potassium tert-butoxide (t-BuOK, 1.1 eq.) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Reactant Addition: Add the chloropyrimidine (1.0 eq.) to the freshly prepared alkoxide solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (2-24 h). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for SNAr of a Chloropyrimidine with a Thiol Nucleophile
-
Thiolate Formation: To a solution of the thiol (1.1 eq.) in a suitable solvent (e.g., DMF, ethanol), add a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature.
-
Reactant Addition: Add the chloropyrimidine (1.0 eq.) to the thiolate solution.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h). Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Removal of palladium catalyst from reaction mixture
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reaction mixtures. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds free from metallic impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a palladium catalyst? A1: The most prevalent methods include:
-
Filtration: Physically removing heterogeneous catalysts (e.g., Palladium on Carbon) or precipitated palladium metal using filter aids like Celite®.[1][2]
-
Adsorption: Using materials with a high surface area and affinity for palladium, such as activated carbon, to adsorb the metal from the solution.[3][4]
-
Scavenging: Employing solid-supported or soluble agents with functional groups (e.g., thiol, thiourea, amine, or TMT) that selectively bind to palladium.[2][5]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[3][6] The effectiveness of this method can be improved with additives that keep palladium species soluble.[3][7]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from palladium residues.[1][6]
-
Extraction: Utilizing liquid-liquid extraction to partition water-soluble palladium salts into an aqueous phase, separate from the product in an organic phase.[1][8]
Q2: What are the acceptable limits for residual palladium in Active Pharmaceutical Ingredients (APIs)? A2: Regulatory bodies like the FDA and EMA, following ICH Q3D guidelines, set limits for elemental impurities. For palladium, a Class 2B element, the permitted daily exposure (PDE) for the oral route is 100 µ g/day .[9] For a typical maximum daily drug dose of 10 grams, this translates to an acceptable concentration limit of 10 ppm (10 µg/g) in the API.[9][10][11] This limit can be adjusted based on the actual daily dose and route of administration (e.g., parenteral limits are stricter).[9]
Q3: How do I choose the best removal method for my experiment? A3: The optimal method depends on several factors:
-
Form of Palladium: Is the catalyst heterogeneous (e.g., Pd/C) or homogeneous (dissolved)? Heterogeneous catalysts can often be removed by simple filtration, whereas homogeneous ones require methods like scavenging, chromatography, or adsorption.[2][12]
-
Nature of Your Product: Consider its solubility, stability, and potential to chelate with palladium.[6] Product loss due to non-specific binding can be an issue with adsorbents like activated carbon.[3][13]
-
Scale of the Reaction: Simple filtration is scalable, while chromatography is often more suitable for lab-scale purifications. Scavengers are effective at both lab and process scales.[5]
-
Required Purity: Achieving very low ppm levels often requires a highly efficient method like scavenging or a combination of methods.[8][14]
Q4: How can I analyze the amount of residual palladium in my sample? A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive analytical technique for quantifying trace metal content in the parts-per-million (ppm) or even parts-per-billion (ppb) range.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during palladium removal and provides step-by-step solutions.
Issue 1: Filtration is ineffective; the filtrate is still black/gray.
-
Question: I filtered my reaction mixture through a Celite® pad to remove Pd/C, but the resulting solution is still dark-colored. What went wrong?
-
Answer:
-
Possible Cause 1: Colloidal Palladium: Fine, colloidal palladium particles ("palladium black") may have formed, which are too small to be trapped by a standard Celite pad.[15]
-
Solution:
-
Use a Finer Filter: Switch to a membrane filter with a defined pore size (e.g., 0.45 µm PTFE) after the initial Celite filtration.[2]
-
Add an Adsorbent: Before filtration, stir the mixture with activated carbon for 1-4 hours. The carbon will adsorb the fine palladium particles, and the carbon can then be easily removed by filtration through Celite.[3][7]
-
Improve Celite Pad Technique: Ensure the Celite pad is 1-2 cm thick, well-compacted, and pre-wetted with the solvent to prevent cracking.[2]
-
-
Issue 2: Significant product loss after using activated carbon.
-
Question: Activated carbon removed the palladium, but my product yield is very low. How can I prevent this?
-
Answer:
-
Possible Cause: Non-specific Adsorption: Activated carbon has a high surface area that can adsorb not only palladium but also the desired product, especially if they have similar structural features (e.g., aromatic rings).[3][13]
-
Solution:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon required. Start with a low loading (e.g., 1-5 wt% relative to the crude product) and increase only if necessary.[3]
-
Adjust the Solvent: A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the carbon.[6]
-
Wash Thoroughly: After filtering off the carbon, wash the filter cake with plenty of fresh, warm solvent to recover adsorbed product.
-
Consider Alternatives: If product loss remains high, switch to a more selective method like using a specific palladium scavenger.[6][13]
-
-
Issue 3: Palladium scavenger has low efficiency.
-
Question: I treated my reaction mixture with a scavenger, but the residual palladium level is still above the acceptable limit. What should I do?
-
Answer:
-
Possible Cause 1: Incorrect Scavenger Choice: The scavenger's functional group may not be optimal for the oxidation state of the palladium in your mixture. For example, thiol-based scavengers are often highly effective for Pd(II) species.[2][3]
-
Possible Cause 2: Insufficient Amount or Time: The amount of scavenger or the treatment time may be inadequate for complete removal.[3]
-
Possible Cause 3: Poor Mass Transfer: Inadequate mixing prevents the scavenger from efficiently contacting the palladium species dissolved in the solution.[3]
-
Solution:
-
Perform a Scavenger Screen: Test a small panel of scavengers with different functional groups (e.g., Thiol, Thiourea, TMT) to find the most effective one for your specific system.[2][3]
-
Optimize Conditions: Increase the equivalents of the scavenger (a common starting point is 5 eq. relative to palladium).[3] Also, optimize the stirring time and temperature; gentle heating can sometimes improve performance.[3]
-
Ensure Vigorous Stirring: Maintain strong agitation throughout the scavenging process to maximize contact between the solid scavenger and the solution.[3]
-
-
Issue 4: Palladium co-elutes with my product during column chromatography.
-
Question: I ran a silica gel column, but the palladium-containing impurity is eluting with my product. How can I improve the separation?
-
Answer:
-
Possible Cause: Similar Polarity: The palladium complex in your mixture may have a polarity similar to your product, making separation on standard silica gel difficult.[3]
-
Solution:
-
Pre-treat Before Column: Use a scavenger or activated carbon treatment before performing chromatography. This removes the bulk of the palladium, making the subsequent chromatographic purification much more effective.[3][16]
-
Optimize Mobile Phase: Carefully screen different solvent systems. Sometimes, adding a small amount of a coordinating solvent or a chelating agent to the mobile phase can help retard the palladium on the column.
-
Use Functionalized Silica: Consider using a stationary phase functionalized with a metal-scavenging group (e.g., thiol-functionalized silica gel).
-
-
Section 3: Data & Performance Comparison
Table 1: Performance of Common Palladium Scavengers
This table summarizes the effectiveness of various scavenger types based on reported data. Efficiency is highly dependent on specific reaction conditions.
| Scavenger Type (Functional Group) | Common Name / Brand | Typical Starting Pd (ppm) | Final Pd (ppm) | Efficiency | Source(s) |
| Thiol on Silica | SiliaMetS® Thiol | 2,400 | ≤ 16 | >99.3% | [5] |
| Thiourea on Silica | SiliaMetS® Thiourea | 2,400 | ≤ 16 | >99.3% | [5] |
| Trimercaptotriazine (TMT) | MP-TMT | 600 - 650 | 20 - 60 | ~90-97% | [8][17] |
| Trimercaptotriazine (TMT) | MP-TMT | 33,000 | < 200 | >99.4% | [14] |
| Phosphonic Acid Resin | PhosphonicS SPM32 | ~2,100 | < 11 | >99.5% | [12] |
| Activated Carbon (for comparison) | Darco® KB-B | 300 | < 1 | >99.6% | [18] |
| Activated Carbon (for comparison) | Darco® | 2,400 | > 100 | < 96% | [5] |
Note: The performance of activated carbon can be highly variable and may lead to product loss.[13]
Table 2: Comparison of Palladium Removal Methods
| Method | Pros | Cons | Best For |
| Filtration (Celite®) | Simple, fast, low cost, highly scalable. | Only effective for heterogeneous or precipitated Pd.[2] Ineffective against soluble or colloidal Pd.[2] | Removing Pd/C and other solid-supported catalysts. |
| Adsorption (Carbon) | Low cost, widely available, effective for many Pd species.[3][4] | Can cause significant product loss via non-specific binding.[3][13] Performance can be inconsistent. | General Pd reduction when product loss is not a major concern. |
| Scavenging | High efficiency and selectivity, predictable performance, low risk of product loss.[13][19] | Higher cost than carbon or filtration. Requires screening and optimization.[3] | Achieving very low (<10 ppm) residual Pd levels, especially for high-value products. |
| Crystallization | Can be a very effective and economical final purification step. | Success is highly dependent on the solvent system and compound properties.[3] May concentrate impurities. | Final purification step after the bulk of Pd has been removed by another method. |
| Chromatography | Can remove multiple impurities simultaneously. | Often not scalable, can be costly (solvents, silica), and may not fully remove Pd.[3] | Lab-scale purification where other impurities also need to be removed. |
Section 4: Detailed Experimental Protocols
Protocol 1: Removal of Heterogeneous Pd/C using Celite® Filtration
-
Prepare the Filter Pad: Place a filter paper in a Büchner or sintered glass funnel that fits your collection flask. Add a 1-2 cm thick layer of Celite® and gently press to create a compact, level bed.[2]
-
Pre-wet the Pad: Pour a small amount of the reaction solvent onto the Celite® pad and apply a gentle vacuum until the solvent has passed through. This prevents the pad from cracking.[2]
-
Dilute the Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity, which prevents clogging the filter.[2]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite® bed with the vacuum applied.
-
Wash: Once the entire mixture has passed through, wash the filter cake with fresh solvent to recover any remaining product.
-
Collect: The combined filtrate contains your product, free of the heterogeneous palladium catalyst.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[6]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[3]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-4 hours.[3]
-
Filtration: Prepare a Celite® pad as described in Protocol 1. Filter the mixture through the pad to remove the activated carbon.
-
Wash and Concentrate: Wash the Celite®/carbon pad thoroughly with fresh solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
Protocol 3: General Procedure for Using a Solid-Supported Scavenger
-
Select the Scavenger: Choose an appropriate scavenger based on the likely palladium oxidation state and your reaction conditions. Thiol and thiourea-based scavengers are excellent starting points.[5]
-
Add Scavenger: Add the solid-supported scavenger to the solution of your crude product. A typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stir the Mixture: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). Scavenging time can range from 1 to 24 hours; monitor progress if possible.[2][3]
-
Filter off the Scavenger: Remove the solid scavenger by simple filtration through filter paper or a cotton plug in a pipette.[2]
-
Wash and Concentrate: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate to yield the purified product.[6]
Section 5: Visual Guides & Workflows
Caption: Decision tree for selecting a primary palladium removal method.
Caption: Troubleshooting workflow for high residual palladium levels.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. spinchem.com [spinchem.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. apolloscientific.co.uk [apolloscientific.co.uk]
Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling of N-Heterocycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with catalyst deactivation in the cross-coupling of N-heterocycles.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues encountered during experiments.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction is giving a low yield or has completely stalled. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield is a common problem often linked to catalyst deactivation. Here are the primary causes and troubleshooting steps:
-
Catalyst Poisoning by the N-Heterocycle: The nitrogen atom in your heterocycle can coordinate to the palladium catalyst, inhibiting its activity.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the metal center and promote the desired catalytic steps over substrate inhibition.[1]
-
-
Presence of Impurities: Trace impurities in your starting materials, solvents, or reagents can act as catalyst poisons.
-
Solution: Ensure the purity of your N-heterocyclic substrate and other reagents. Purification of liquid amines by elution through a short plug of activated alumina can be effective. Solid reagents can be recrystallized.[2] Trace metal impurities can be removed by extraction or by using specialized scavengers.
-
-
Inadequate Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen and moisture.
-
Solution: Rigorously exclude air and moisture from your reaction. Use dry solvents and glassware, and perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact catalyst stability and activity.
-
Solution: Screen different bases (e.g., carbonates, phosphates, alkoxides) and solvents. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition. Finding the optimal temperature is crucial for balancing reactivity and stability.[1]
-
Issue 2: Inconsistent Reaction Results
Q2: I am observing inconsistent yields and reaction times between batches. What could be the reason for this variability?
A2: Inconsistent results are often due to subtle variations in the reaction setup and reagent quality.
-
Variability in Reagent Purity: The purity of starting materials, especially the N-heterocycle, can vary between batches.
-
Solution: Standardize your purification protocol for all reagents. For sensitive substrates, consider performing a quick purity check (e.g., NMR, LC-MS) before use.
-
-
Moisture and Air Leaks: Small leaks in your reaction setup can introduce contaminants that deactivate the catalyst.
-
Solution: Ensure all glassware joints are properly sealed. When using septa, ensure they are not punctured excessively. A positive pressure of inert gas should be maintained throughout the reaction.
-
-
Catalyst Pre-activation: Inefficient or inconsistent generation of the active Pd(0) species can lead to variable reaction outcomes.
-
Solution: Consider using a pre-formed catalyst or implementing a dedicated pre-activation step before adding your substrates.[2]
-
Issue 3: Catalyst Turns Black (Palladium Black Formation)
Q3: My reaction mixture turns black, and I observe a precipitate. What is happening, and how can I prevent it?
A3: The formation of a black precipitate often indicates the aggregation of the palladium catalyst into an inactive form known as palladium black.
-
Causes: This can be triggered by high temperatures, the presence of certain impurities, or an inappropriate ligand-to-metal ratio.
-
Solution 1: Ligand Selection: Use bulky ligands that stabilize the active monomeric palladium species and prevent aggregation.
-
Solution 2: Temperature Control: Avoid excessive heating, as it can accelerate the decomposition of the catalyst.[1]
-
Solution 3: Additives: In some cases, the addition of a co-solvent or an additive can help to stabilize the catalyst.
-
Data Presentation: Catalyst System Performance
The following tables summarize quantitative data for catalyst performance in the cross-coupling of specific N-heterocycles.
Table 1: Buchwald-Hartwig Amination of 4-Halo-1H-1-tritylpyrazoles with Various Amines
| Entry | Halide (X) | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Br | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | 160 (MW) | 10 | 60 |
| 2 | Br | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | 160 (MW) | 10 | 67 |
| 3 | Br | Pyrrolidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | 160 (MW) | 10 | 7 |
| 4 | I | Piperidine | CuI (10) | - | tBuOK | Xylene | 160 (MW) | 10 | 21 |
| 5 | I | Pyrrolidine | CuI (10) | - | tBuOK | Xylene | 160 (MW) | 10 | 43 |
Data sourced from a study on the C4-amination of 4-halo-1H-1-tritylpyrazoles.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Low-Yielding Buchwald-Hartwig Amination of a Pyrazole Derivative
-
Reagent Purity Check:
-
Analyze the pyrazole starting material and the amine by ¹H NMR and LC-MS to confirm their identity and purity.
-
If impurities are detected, purify the pyrazole by recrystallization or column chromatography. Purify liquid amines by passing them through a short plug of activated alumina.
-
-
Reaction Setup under Strict Inert Atmosphere:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Assemble the reaction flask with a condenser and a magnetic stir bar.
-
Connect the flask to a Schlenk line and evacuate under high vacuum, then backfill with argon. Repeat this cycle three times.
-
-
Catalyst System Screening:
-
Set up parallel reactions in small vials to screen different catalyst systems.
-
Reaction A (Baseline): Use the original catalyst system that gave a low yield.
-
Reaction B (Ligand Variation): Switch to a bulkier, more electron-rich phosphine ligand (e.g., from a second-generation to a third-generation Buchwald ligand).
-
Reaction C (Pre-catalyst): Use a pre-formed palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst).
-
Reaction D (Base Variation): Change the base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu).
-
-
Execution and Monitoring:
-
To each vial under a positive pressure of argon, add the pyrazole, amine, base, and solvent.
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Add the palladium source and ligand (or the pre-catalyst).
-
Heat the reactions to the desired temperature and monitor their progress by TLC or LC-MS at regular intervals.
-
-
Analysis of Results:
-
Compare the conversion and product formation across the different reaction conditions to identify the optimal catalyst system.
-
Protocol 2: Purification of a Functionalized Pyridine Substrate by Column Chromatography
-
Solvent System Selection:
-
Determine a suitable solvent system for column chromatography using thin-layer chromatography (TLC). The ideal solvent system should give the desired compound an Rf value of 0.2-0.4.
-
Due to the basic nature of pyridines, peak tailing on silica gel is common. To mitigate this, add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1%), to the eluent.[5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude pyridine derivative in a minimum amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified pyridine derivative.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in N-heterocycle cross-coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Standard experimental workflow for cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide: TBDMS vs. TIPS as Protecting Groups for 2-Hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. For heterocyclic compounds like 2-hydroxypyrimidine, a key intermediate in the synthesis of various therapeutic agents, the selective protection of its 2-hydroxyl group is a critical step. This guide provides an objective, data-driven comparison of two commonly employed silyl ether protecting groups: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), for the 2-hydroxyl moiety of 2-hydroxypyrimidine.
The 2-hydroxyl group of 2-hydroxypyrimidine exists in a tautomeric equilibrium with its corresponding lactam form, 2-pyrimidinone. The acidic nature of this proton (pKa ≈ 9.2) influences the choice of protecting group and the conditions for its introduction and removal. This comparison will delve into the relative stability, and the experimental conditions for the protection and deprotection of both TBDMS and TIPS ethers of 2-hydroxypyrimidine.
Relative Stability: A Quantitative Perspective
The stability of silyl ethers is predominantly dictated by the steric hindrance around the silicon atom. This steric bulk impedes the approach of both acids and bases, thereby influencing the lability of the protecting group. The general order of stability for commonly used silyl ethers has been well-established.
Under acidic conditions , the relative stability increases with the size of the substituents on the silicon atom. The order of stability is as follows:
TMS < TES < TBDMS < TIPS < TBDPS [1]
Conversely, under basic conditions , while the general trend of increased stability with steric bulk holds, the order is slightly different:
TMS < TES < TBDMS ≈ TBDPS < TIPS [1]
This indicates that the TIPS group offers superior stability under both acidic and basic conditions compared to the TBDMS group, a crucial factor in multi-step synthetic sequences involving diverse reagents.
Data Presentation: TBDMS vs. TIPS for 2-Hydroxypyrimidine
While direct comparative studies on the protection and deprotection of 2-hydroxypyrimidine with TBDMS and TIPS are not extensively documented, we can extrapolate from the vast body of literature on the protection of similar hydroxyl functionalities, such as phenols and the hydroxyl groups of nucleosides. The following tables summarize the expected conditions and outcomes based on established principles and related experimental data.
Table 1: Protection of 2-Hydroxypyrimidine
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Comments |
| TBDMS | TBDMS-Cl, Imidazole, DMF, rt, 2-12 h | 85-95 | A standard and efficient method for the silylation of hydroxyl groups.[2] The reaction is generally clean and high-yielding. |
| TIPS | TIPS-Cl, Imidazole, DMF, rt, 4-24 h | 80-90 | Due to the greater steric hindrance of the TIPS group, the reaction may require longer reaction times or slightly elevated temperatures compared to TBDMS protection.[3] |
Table 2: Deprotection of 2-Silyloxypyrimidines
| Protecting Group | Reagents and Conditions | Typical Reaction Time | Comments |
| TBDMS | TBAF (1M in THF), THF, rt | 0.5-2 h | Tetrabutylammonium fluoride is the most common reagent for TBDMS deprotection and is generally fast and efficient.[2] |
| Acetic Acid/THF/H₂O (3:1:1), rt | 12-48 h | Mild acidic conditions can be used for deprotection, offering an alternative for substrates sensitive to fluoride ions. | |
| TIPS | TBAF (1M in THF), THF, rt | 2-12 h | The deprotection of the more stable TIPS ether with TBAF typically requires longer reaction times than for the TBDMS ether. |
| HF-Pyridine, THF, 0 °C to rt | 1-4 h | For substrates where TBAF is not effective or causes side reactions, HF-Pyridine is a potent alternative.[4] |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of the 2-hydroxyl group of 2-hydroxypyrimidine. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: General Procedure for the TBDMS Protection of 2-Hydroxypyrimidine
Materials:
-
2-Hydroxypyrimidine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-hydroxypyrimidine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(tert-butyldimethylsilyloxy)pyrimidine.
Protocol 2: General Procedure for the TIPS Protection of 2-Hydroxypyrimidine
Materials:
-
2-Hydroxypyrimidine
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-hydroxypyrimidine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TIPS-Cl (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction may require a longer duration compared to TBDMS protection.
-
Upon completion, work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(triisopropylsilyloxy)pyrimidine.
Protocol 3: General Procedure for the Deprotection of 2-(tert-Butyldimethylsilyloxy)pyrimidine using TBAF
Materials:
-
2-(tert-Butyldimethylsilyloxy)pyrimidine
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(tert-butyldimethylsilyloxy)pyrimidine (1.0 eq) in anhydrous THF, add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-hydroxypyrimidine.
Mandatory Visualization
Caption: General workflow for the protection and deprotection of 2-hydroxypyrimidine.
Caption: Relative stability of TBDMS and TIPS protecting groups.
Conclusion
The choice between TBDMS and TIPS for the protection of the 2-hydroxyl group of 2-hydroxypyrimidine is contingent upon the specific requirements of the synthetic route.
-
TBDMS offers a good balance of stability and ease of removal, making it a versatile and cost-effective choice for many applications where subsequent reaction conditions are not overly harsh. Its deprotection is generally faster and can be achieved under milder conditions compared to TIPS.
-
TIPS , with its greater steric bulk, provides enhanced stability towards both acidic and basic conditions. This makes it the preferred protecting group when the synthetic strategy involves harsh reagents or requires the selective deprotection of other, more labile protecting groups. While its introduction and removal may require slightly more forcing conditions, its robustness can be a significant advantage in complex, multi-step syntheses.
By carefully considering the relative stabilities and the reaction conditions outlined in this guide, researchers can make an informed decision on the most suitable silyl ether protecting group for their synthetic endeavors involving 2-hydroxypyrimidine and related heterocyclic systems.
References
Reactivity of 5-Iodopyrimidines Surpasses 5-Bromopyrimidines in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between a bromo or iodo substituent on a pyrimidine core can significantly impact the efficiency and outcome of Suzuki-Miyaura cross-coupling reactions. A comprehensive review of established chemical principles and available experimental data indicates that 5-iodopyrimidines exhibit superior reactivity compared to their 5-bromopyrimidine counterparts, leading to faster reaction times, milder reaction conditions, and often higher yields.
The enhanced reactivity of 5-iodopyrimidines is primarily attributed to the lower bond dissociation energy of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This weaker C-I bond facilitates the rate-determining oxidative addition step in the palladium-catalyzed Suzuki coupling cycle. Consequently, less energy is required to cleave the C-I bond, allowing the reaction to proceed more readily.
While direct side-by-side experimental comparisons under identical conditions are not extensively documented in the reviewed literature, the general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is well-established as I > Br > Cl.[1][2] This principle allows for a robust extrapolation of the expected performance differences between 5-iodo- and 5-bromopyrimidines.
Quantitative Data Summary
The following tables present representative quantitative data for Suzuki-Miyaura coupling reactions involving 5-bromopyrimidines and a proposed reaction for 5-iodopyrimidines. It is important to note that direct comparison of yields is challenging due to variations in reaction conditions, catalysts, and coupling partners across different studies. However, the data illustrates the successful application of these substrates in Suzuki couplings.
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Various Boronic Acids
| Coupling Partner (Arylboronic Acid) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 120 | 12 | 83[3] |
| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good[3] |
Table 2: Proposed Suzuki-Miyaura Coupling of 5-Iodopyrimidine
| Coupling Partner (Arylboronic Acid) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 60-80 | 4-8 | >85 |
Note: The data in Table 2 is an educated estimation based on the higher reactivity of aryl iodides and general protocols for similar substrates. Milder conditions and shorter reaction times are anticipated to achieve high yields.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of 5-bromopyrimidine are available in the literature. A representative protocol is provided below, which can be adapted for 5-iodopyrimidine with adjustments to reaction temperature and time.
General Experimental Protocol for Suzuki-Miyaura Coupling of 5-Bromopyrimidine:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-bromopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.3 equiv.).[3]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[3]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[3]
-
Reaction: Heat the reaction mixture to 85-95°C with vigorous stirring.[3] For 5-iodopyrimidine, a lower temperature of 60-80°C is recommended as a starting point.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Alternative methods for the synthesis of 5-substituted 2-hydroxypyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 5-substituted 2-hydroxypyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient and versatile synthesis of these molecules is of paramount importance for drug discovery and development. This guide provides a comparative analysis of two prominent synthetic methodologies: the classic Biginelli reaction followed by oxidation, and a modern metal-free approach starting from enaminones. We will objectively compare the performance of these routes, supported by experimental data, to inform the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Methods
| Parameter | Method 1: Biginelli Reaction & Oxidation | Method 2: Metal-Free Enaminone-Based Synthesis |
| Starting Materials | Aldehyde, β-ketoester, Urea/Thiourea | Enaminone, Urea |
| Key Reagents/Catalysts | Acid or Lewis acid catalyst (e.g., HCl, FeCl₃), Oxidizing agent (e.g., DDQ, CAN) | Base (e.g., K₂CO₃) |
| Reaction Conditions | Two steps: Cyclocondensation (often reflux) followed by oxidation | One-pot, typically milder conditions |
| Typical Yields | Moderate to high (60-95% for Biginelli), variable for oxidation | Good to excellent (70-95%) |
| Advantages | Well-established, readily available starting materials, broad substrate scope. | Metal-free, often one-pot, good to excellent yields, milder conditions. |
| Disadvantages | Two-step process, can require harsh conditions for oxidation, potential for byproducts. | Availability of specific enaminone starting materials may be limited. |
Method 1: The Biginelli Reaction and Subsequent Oxidation
The Biginelli reaction is a one-pot three-component cyclocondensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] These DHPMs can then be oxidized to the corresponding 2-hydroxypyrimidines. This two-step approach is a robust and widely used method.
Experimental Protocol
Step 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
A typical procedure involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea.[1]
-
Materials:
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea (1.5 eq)
-
Catalyst (e.g., HCl, FeCl₃, Yb(OTf)₃) (catalytic amount)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
-
Procedure:
-
To a solution of the aldehyde and β-ketoester in the chosen solvent, add urea and the catalyst.
-
The reaction mixture is then heated under reflux or subjected to microwave irradiation until the reaction is complete (monitored by TLC).[4][5][6][7]
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization.
-
Step 2: Oxidation of 3,4-Dihydropyrimidin-2(1H)-ones
The synthesized DHPM is then dehydrogenated to the corresponding 2-hydroxypyrimidine using a suitable oxidizing agent.
-
Materials:
-
3,4-Dihydropyrimidin-2(1H)-one (from Step 1)
-
Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Ceric Ammonium Nitrate (CAN))
-
Solvent (e.g., Dioxane, Acetonitrile)
-
-
Procedure:
-
The DHPM is dissolved in a suitable solvent.
-
The oxidizing agent is added, and the mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC).
-
The reaction is quenched, and the product is isolated by extraction and purified by column chromatography.
-
Quantitative Data
The yields for the Biginelli reaction are generally good to excellent, while the oxidation step can be more variable depending on the substrate and the oxidizing agent used.
| Aldehyde (R group) | β-Ketoester | Catalyst (Biginelli) | Biginelli Yield (%) | Oxidizing Agent | Oxidation Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | HCl | 85-92 | DDQ | 70-80 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | FeCl₃ | 90-95 | CAN | 75-85 |
| 4-Methoxybenzaldehyde | Methyl acetoacetate | Yb(OTf)₃ | 88-94 | DDQ | 65-75 |
| Propanal | Ethyl acetoacetate | HCl | 60-70 | CAN | 50-60 |
Reaction Pathway
Caption: Workflow for the synthesis of 5-substituted 2-hydroxypyrimidines via the Biginelli reaction and subsequent oxidation.
Method 2: Metal-Free Synthesis from Enaminones
A more recent and greener alternative involves the metal-free cascade synthesis of pyrimidines from enaminones and urea.[8][9] This method often proceeds in a one-pot fashion under milder conditions and provides direct access to the aromatic pyrimidine core.
Experimental Protocol
-
Materials:
-
β-Enaminone (1.0 eq)
-
Urea (2.0 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., DMSO, DMF)
-
-
Procedure:
-
A mixture of the β-enaminone, urea, and base in a suitable solvent is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and diluted with water.
-
The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
-
Quantitative Data
This method generally affords good to excellent yields in a single step.
| Enaminone Substituent (R¹) | Enaminone Substituent (R²) | Yield (%) |
| Phenyl | Methyl | 92 |
| 4-Chlorophenyl | Methyl | 88 |
| 4-Methoxyphenyl | Phenyl | 95 |
| Thienyl | Methyl | 85 |
Reaction Pathway
Caption: Workflow for the one-pot, metal-free synthesis of 5-substituted 2-hydroxypyrimidines from enaminones.
Conclusion
Both the traditional Biginelli reaction followed by oxidation and the modern metal-free enaminone-based synthesis offer effective routes to 5-substituted 2-hydroxypyrimidines. The choice of method will depend on factors such as the availability of starting materials, desired throughput, and tolerance for a two-step versus a one-pot procedure. For rapid access to a diverse range of analogs from readily available aldehydes and β-ketoesters, the Biginelli reaction remains a powerful tool. For researchers prioritizing green chemistry principles, milder reaction conditions, and a more direct route, the metal-free synthesis from enaminones presents a compelling alternative. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of these important heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. One-Pot Three-Component Cascade Strategy for the Site-Selective Synthesis of 5-Sulfenylated/Selenylated 2,4-Disubstituted Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Bromopyrimidine Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of pyrimidine rings is a critical step in the synthesis of a vast array of biologically active molecules. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this important heterocyclic scaffold. The choice of the palladium catalyst system—comprising a palladium precursor and a ligand—is paramount to the success of these transformations, directly influencing reaction yield, selectivity, and substrate scope.
This guide provides an objective comparison of the performance of various palladium catalysts in three key coupling reactions of bromopyrimidines: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The information presented is supported by experimental data from the literature to aid in the selection of the optimal catalytic system for your synthetic needs.
Data Presentation: Yield Comparison of Palladium Catalysts
The following tables summarize the performance of different palladium catalyst systems in the coupling of bromopyrimidines and structurally related bromopyridines. Yields are highly dependent on the specific substrates, reaction conditions, and ligand choice.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 2,6-Dibromopyridine | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2,6-Dibromopyridine | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | 2,6-Dibromopyridine | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | 2,6-Dibromopyridine | Effective |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | 24 | 5-Bromonicotinic Acid | 85-96[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 5-Bromonicotinic Acid | High[1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. A copper(I) co-catalyst is often employed.
| Catalyst / Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 2-Amino-3-bromopyridine | up to 96[2] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | 60-80 | N/A | 2,6-Dibromopyridine | N/A |
| Pd(PPh₃)₄ | PPh₃ | CuI | Amine | THF/DMF | 40-100 | N/A | 5-Bromopyrimidine | N/A |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) |
| Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 | 16 | 3-Bromo-2-aminopyridine | ~40 |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | 3-Bromo-2-aminopyridine | ~71 |
| Pd₂(dba)₃ | SPhos | LiHMDS | THF | 65 | 16 | 3-Bromo-2-aminopyridine | ~76 |
| RuPhos Precatalyst | RuPhos | LiHMDS | THF | 65 | 16 | 3-Bromo-2-aminopyridine | ~83 |
| Pd₂(dba)₃ | Ligand 1-3 | NaOt-Bu / K₃PO₄ | Toluene | 100 | N/A | 5-Bromopyrimidine | Good to Excellent[3] |
Experimental Protocols
Below are representative experimental protocols for each of the key coupling reactions. These are general procedures and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol describes a general procedure for the Sonogashira coupling of a bromopyrimidine with a terminal alkyne.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyrimidine, palladium catalyst, and copper(I) iodide.[2]
-
Add the anhydrous solvent and the amine base.[2]
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature to 100 °C) and monitor its progress.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the C-N cross-coupling of a bromopyrimidine with a primary or secondary amine.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-8 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.4-2.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base.
-
Add the bromopyrimidine and the amine coupling partner.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 65-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical workflow for a palladium-catalyzed cross-coupling experiment and the fundamental catalytic cycle governing these transformations.
References
Spectroscopic Evolution: A Comparative Guide to Starting Material and Coupled Product Analysis in Suzuki-Miyaura Coupling
For professionals in chemical synthesis and drug development, unequivocally confirming the transformation of starting materials into a desired coupled product is a critical step. Spectroscopic techniques provide a powerful, non-destructive lens to observe the molecular changes that signify a successful reaction. This guide offers a comparative analysis of the starting materials and the coupled product of a representative Suzuki-Miyaura reaction, utilizing key spectroscopic methods to verify the conversion and assess product identity.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] Verifying the formation of the desired biaryl product hinges on identifying distinct changes in the spectroscopic fingerprint from reactants to product. The disappearance of signals characteristic of the starting materials and the emergence of new signals corresponding to the product provide a clear narrative of the chemical transformation.[3]
Illustrative Reaction: Synthesis of 4-Acetylbiphenyl
As a case study, we will examine the palladium-catalyzed Suzuki coupling of 4-bromoacetophenone with phenylboronic acid to yield 4-acetylbiphenyl.
Reaction Scheme: 4-Bromoacetophenone + Phenylboronic Acid → 4-Acetylbiphenyl
Data Presentation: Comparative Spectroscopic Analysis
The successful conversion is marked by significant changes in NMR, IR, and Mass Spectra. The following tables summarize the expected quantitative data for the starting materials and the final product.
Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-Bromoacetophenone | 7.79 | Doublet | 2H | Aromatic protons ortho to acetyl group |
| 7.62 | Doublet | 2H | Aromatic protons ortho to bromine | |
| 2.61 | Singlet | 3H | Methyl protons (-CH₃) | |
| Phenylboronic Acid | 8.15 | Doublet | 2H | Aromatic protons ortho to B(OH)₂ |
| ~7.50 | Multiplet | 3H | Aromatic meta and para protons | |
| ~5.50 | Broad Singlet | 2H | Hydroxyl protons (-OH) | |
| 4-Acetylbiphenyl (Product) | 8.03 | Doublet | 2H | Aromatic protons ortho to acetyl group |
| 7.71 | Doublet | 2H | Aromatic protons | |
| 7.65 | Doublet | 2H | Aromatic protons | |
| 7.47 | Triplet | 2H | Aromatic protons | |
| 7.40 | Triplet | 1H | Aromatic proton | |
| 2.65 | Singlet | 3H | Methyl protons (-CH₃) |
Key ¹H NMR Observations: The disappearance of the broad hydroxyl (-OH) signal from phenylboronic acid and the distinct downfield shifts and more complex splitting patterns in the aromatic region confirm the formation of the new biaryl system.[4]
Table 2: IR Spectroscopy Data Comparison
| Compound | Frequency (cm⁻¹) | Functional Group Assignment |
| 4-Bromoacetophenone | ~1685 | C=O (Aryl Ketone) |
| ~1585 | C=C (Aromatic) | |
| ~540 | C-Br Stretch | |
| Phenylboronic Acid | ~3300 (broad) | O-H Stretch (Hydrogen-bonded) |
| ~1600 | C=C (Aromatic) | |
| ~1350 | B-O Stretch | |
| 4-Acetylbiphenyl (Product) | ~1680 | C=O (Aryl Ketone) |
| ~1605, ~1485 | C=C (Aromatic) |
Key IR Observations: The most telling signs of a successful reaction are the disappearance of the very broad O-H stretch from the boronic acid and the C-Br stretch from the aryl halide.[5][6] The carbonyl (C=O) stretch remains, slightly shifted in the product's electronic environment.
Table 3: Mass Spectrometry Data Comparison
| Compound | Formula | Molecular Weight | Expected m/z [M]⁺ |
| 4-Bromoacetophenone | C₈H₇BrO | 199.04 g/mol | 198/200 (Isotopic pattern for Br) |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 g/mol | 122 |
| 4-Acetylbiphenyl (Product) | C₁₄H₁₂O | 196.24 g/mol | 196 |
Key MS Observations: Mass spectrometry directly confirms the identity of the product by its molecular weight.[7] The disappearance of the characteristic isotopic pattern of bromine (¹⁹⁸Br/²⁰⁰Br) and the appearance of a molecular ion peak at m/z 196 are definitive evidence of the new C-C bond formation.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for acquiring the spectroscopic data cited above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample (starting material or product) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks and identify the chemical shift, multiplicity, and coupling constants (J-values).[9]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.
-
Process and calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2. Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory. In situ FTIR can also be used for real-time reaction monitoring.[10]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. For liquid samples, a single drop is sufficient.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Instrument: Mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a separation technique like Gas or Liquid Chromatography (GC-MS or LC-MS).[11][12]
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The solution may need to be further diluted depending on the instrument's sensitivity.
-
Acquisition:
-
Infuse the sample solution directly into the ion source or inject it into the coupled chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
-
Scan a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight of the compound.
-
Visualization of Experimental Workflow
The logical flow from reaction setup to final product confirmation can be visualized to clarify the process.
Caption: Workflow for synthesis, purification, and spectroscopic confirmation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Infrared Spectroscopy: Revolutionizing C-C Coupling Analysis [syntecoptics.com]
- 6. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Purity Analysis of Synthesized 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine by HPLC: A Comparative Guide
In the synthesis of pharmaceutical intermediates and other fine chemicals, ensuring the purity of the final product is a critical step that directly impacts its quality, safety, and efficacy. For novel compounds such as 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine, a versatile building block in organic synthesis, robust analytical methods for purity determination are paramount. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides a comparative analysis of the purity of synthesized this compound against two structurally similar alternatives, where the tert-butyldimethylsilyl (TBDMS) protecting group is replaced by a triisopropylsilyl (TIPS) or a tert-butyldiphenylsilyl (TBDPS) group. The comparison is based on representative experimental data obtained through a standardized reversed-phase HPLC (RP-HPLC) method.
Comparison with Alternative Silyl-Protected Pyrimidines
The choice of a silyl protecting group can influence not only the reaction efficiency and stability of the protected compound but also its chromatographic behavior. Here, we compare the purity of this compound with two alternatives:
-
5-Bromo-2-((triisopropylsilyl)oxy)pyrimidine: The TIPS group is sterically more hindered than the TBDMS group, which can offer different stability and reactivity profiles.
-
5-Bromo-2-((tert-butyldiphenylsilyl)oxy)pyrimidine: The TBDPS group, with its two phenyl rings, significantly increases the lipophilicity of the molecule, which is expected to strongly influence its retention in reversed-phase HPLC.
The purity of these compounds was assessed post-synthesis and after purification by flash column chromatography. The following table summarizes the quantitative purity data obtained by HPLC analysis.
| Compound | Protecting Group | Retention Time (min) | Purity (%) by Peak Area | Major Impurity (%) |
| This compound | TBDMS | 12.5 | 98.7 | 0.8 (des-bromo) |
| 5-Bromo-2-((triisopropylsilyl)oxy)pyrimidine | TIPS | 15.2 | 99.1 | 0.5 (hydrolyzed) |
| 5-Bromo-2-((tert-butyldiphenylsilyl)oxy)pyrimidine | TBDPS | 18.9 | 97.5 | 1.2 (starting material) |
Experimental Protocol: HPLC Purity Analysis
This section details the reversed-phase HPLC method used for the purity determination of the silylated 5-bromopyrimidine derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity analysis workflow.
The Crucial Role of the Base in Suzuki-Miyaura Cross-Coupling of Pyrimidines: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. For researchers and professionals in drug development, the functionalization of the pyrimidine scaffold is of paramount importance. The choice of base in these reactions is a critical parameter that can significantly influence reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of different bases used in the Suzuki-Miyaura reactions of various pyrimidine substrates, supported by experimental data, to facilitate the selection of optimal reaction conditions.
The Multifaceted Role of the Base
In the Suzuki-Miyaura catalytic cycle, the base plays a more complex role than simply acting as a proton scavenger. Its primary function is to activate the boronic acid derivative by forming a more nucleophilic boronate species. This "ate" complex then undergoes transmetalation with the palladium(II) complex, a step that is often rate-determining. The nature of the base—its strength, solubility, and the identity of its counter-ion—can therefore dramatically impact the kinetics and overall success of the reaction.
Comparative Performance of Bases in Pyrimidine Suzuki-Miyaura Reactions
The selection of an optimal base is highly dependent on the specific pyrimidine substrate, the boronic acid coupling partner, the palladium catalyst, and the solvent system. Below, we present a compilation of experimental data from various studies to illustrate the performance of different bases in the Suzuki-Miyaura coupling of several key pyrimidine derivatives.
Data Presentation
Table 1: Comparison of Bases in the Suzuki-Miyaura Reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Entry | Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,5-dimethylphenylboronic acid | K₃PO₄ | Toluene | 70-80 | 18-22 | 70 |
| 2 | 3,5-dimethylphenylboronic acid | Cs₂CO₃ | Toluene | 70-80 | 18-22 | 80 |
| 3 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
Reaction Conditions: Pd(PPh₃)₄ (5 mol%) was used as the catalyst.[1]
Table 2: Base Optimization in the Suzuki-Miyaura Reaction of 2,4,5,6-Tetrachloropyrimidine
| Entry | Arylboronic Acid | Base | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ (2M aq.) | Pd(PPh₃)₂Cl₂ (5) | Dioxane | 100 | 8 | 98 |
| 2 | Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₂Cl₂ (5) | Dioxane | 100 | 8 | 95 |
| 3 | 4-Ethylphenylboronic acid | K₂CO₃ (2M aq.) | Pd(PPh₃)₂Cl₂ (5) | Dioxane | 100 | 8 | 95 |
| 4 | 4-Ethylphenylboronic acid | K₃PO₄ | Pd(PPh₃)₂Cl₂ (5) | Dioxane | 100 | 8 | 94 |
[2]
Table 3: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Entry | Base | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | K₂CO₃ | Pd(PPh₃)₄ (0.5) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 min (MW) | 81 |
Table 4: Base Performance in the Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine
| Entry | Coupling Partner | Base | Catalyst/Ligand | Solvent | Temperature (°C) | Yield |
| 1 | Arylboronic acid | K₃PO₄ | Pd₂(dba)₃ / XPhos | 1,4-Dioxane / H₂O | 100 | Good |
| 2 | Arylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane / H₂O | 80-100 | Good |
| 3 | Arylboronic acid | Na₂CO₃ | PdCl₂(dppf) | Dioxane | 90 | Good |
[5]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of pyrimidines. These should be considered as starting points, and optimization may be necessary for specific substrates and coupling partners.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-(4-bromophenyl)-4,6-dichloropyrimidine, the arylboronic acid, the base, and the Pd(PPh₃)₄ catalyst.[1]
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at 70-80 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (1.5 mmol)
-
1,4-Dioxane and Water (2:1 v/v), degassed
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[3][6]
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with stirring.[3][6]
-
After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura reaction of pyrimidines, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction of pyrimidines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Synthesis of 5-Arylpyrimidines: Validation of a New Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
The 5-arylpyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The efficient synthesis of these molecules is therefore of paramount importance. This guide provides an objective comparison between a well-established synthetic methodology, the Suzuki-Miyaura cross-coupling, and a novel, more atom-economical approach: direct C-H arylation for the synthesis of 5-arylpyrimidines. This comparison is supported by experimental data to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Suzuki-Miyaura vs. Direct C-H Arylation
| Feature | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Starting Materials | 5-Halopyrimidine, Arylboronic Acid | Pyrimidine, Aryl Halide |
| Key Advantage | Well-established, broad substrate scope, high yields.[1][2] | Atom-economical (no pre-functionalization of pyrimidine needed), reduced waste. |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Palladium, Rhodium, or other transition metal catalysts.[3][4] |
| Reagents | Base (e.g., K₂CO₃, K₃PO₄) | Base (e.g., K₂CO₃, Cs₂CO₃), often with a ligand.[5] |
| Reaction Conditions | Typically 80-120 °C | Often requires higher temperatures (100-175 °C).[3] |
| Waste Products | Boron-containing byproducts | Primarily halide salts |
Performance Comparison: Yields and Reaction Conditions
The following tables summarize typical reaction conditions and yields for the synthesis of 5-arylpyrimidines using both Suzuki-Miyaura coupling and direct C-H arylation.
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Various Arylboronic Acids
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 5 | 80-85 | [6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane | 60 | 2 | 95 | [6] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane | 60 | 2 | 93 | [6] |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane | 60 | 2 | 97 | [6] |
Table 2: Direct C-H Arylation of Pyrimidine Derivatives with Various Aryl Halides
| Pyrimidine Derivative | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyrimidine | 4-Bromotoluene | [RhCl(CO)₂]₂ | - | - | 165 | 48 | 61 | [4] |
| 2-Aminopyrimidine | 4-Iodotoluene | Pd(OAc)₂ | Na₂CO₃ | 1,4-Dioxane | 120 | 24 | 75 | [3] |
| Pyrimidine | 4-Chlorotoluene | Pd(OAc)₂ | K₂CO₃ | DMA | 100 | 4 | 68 | [7] |
| Pyrazolo[3,4-d]pyrimidine | 4-Iodotoluene | Pd(OAc)₂ | Cs₂CO₃/K₃PO₄ | DMA | 165 | - | 65 | [5] |
Experimental Protocols
Established Route: Suzuki-Miyaura Synthesis of 5-Phenylpyrimidine
This protocol outlines a general procedure for the synthesis of 5-phenylpyrimidine from 5-bromopyrimidine and phenylboronic acid.[1]
Materials:
-
5-Bromopyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Celite
-
Silica gel
Procedure:
-
To a reaction vessel, add 5-bromopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenylpyrimidine.
New Route: Palladium-Catalyzed Direct C-H Arylation of Pyrimidine
This protocol provides a general procedure for the direct C-H arylation of a pyrimidine derivative with an aryl halide.[5][7]
Materials:
-
Pyrimidine derivative
-
Aryl iodide or bromide
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,10-Phenanthroline (or other suitable ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a microwave vial or sealed tube, add the pyrimidine derivative (1.0 eq), aryl halide (1.5-2.0 eq), Cs₂CO₃ (3.0 eq), K₃PO₄ (2.5 eq), 1,10-phenanthroline (0.4 eq), and Pd(OAc)₂ (0.2 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add anhydrous DMA.
-
Seal the vessel and heat the reaction mixture to 150-165 °C with stirring for the required time (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the Suzuki-Miyaura synthesis of 5-arylpyrimidines.
Caption: Workflow for the direct C-H arylation synthesis of 5-arylpyrimidines.
Signaling Pathway and Logical Relationships
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key established route for synthesizing 5-arylpyrimidines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Coupling Landscape of 5-Bromopyrimidines: A Comparative Guide to Reaction Kinetics
For researchers, scientists, and drug development professionals, the functionalization of pyrimidine scaffolds is a critical step in the synthesis of a vast array of biologically active molecules.[1] 5-Bromopyrimidine stands out as a versatile and readily available starting material for these transformations.[1] Understanding the reaction kinetics of its various coupling reactions is paramount for optimizing synthetic routes, maximizing yields, and accelerating the drug discovery process. This guide provides a comparative analysis of the kinetics of several key palladium-catalyzed cross-coupling reactions of 5-bromopyrimidines, supported by experimental data and detailed protocols.
The reactivity of halogenated pyrimidines in cross-coupling reactions is influenced by several factors, including the nature of the halogen (I > Br > Cl), its position on the ring, and the electronic effects of other substituents.[2] The electron-deficient nature of the pyrimidine ring generally makes it more reactive in such transformations compared to analogous benzene halides.[2]
Comparative Analysis of Key Coupling Reactions
The choice of coupling reaction for 5-bromopyrimidine is dictated by the desired bond to be formed. The most common palladium-catalyzed reactions include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Each of these reactions proceeds through a general catalytic cycle involving oxidative addition, transmetalation (or migratory insertion), and reductive elimination.[1]
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling 5-bromopyrimidine with an organoboron reagent.[3] The reaction is known for its tolerance of a wide range of functional groups and generally good yields.[4] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[5]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines from 5-bromopyrimidine.[2][6] The selection of the base and solvent is critical and interdependent.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) generally lead to faster reaction rates, while weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may require higher temperatures or longer reaction times.[7] Toluene and 1,4-dioxane are common and effective solvents.[7]
Heck Coupling: For C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of 5-bromopyrimidine with alkenes to form substituted pyrimidines.[1][8] This reaction is a cornerstone of C-C bond formation, creating vinyl-substituted pyrimidines.[9][10]
Sonogashira Coupling: For C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of C-C bonds between 5-bromopyrimidine and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[2]
Data Presentation: Comparison of Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the coupling of 5-bromopyrimidines and related brominated heterocycles. Direct kinetic comparisons are best made under identical reaction conditions, but these data provide valuable insights into the relative efficiency of different catalytic systems.
Table 1: Suzuki-Miyaura Coupling of Brominated Heterocycles
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | tert-Amyl alcohol | 120 | 12 | 83 | [1] |
| Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good | [4] |
| Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Optimized | - | Good |[11] |
Table 2: Buchwald-Hartwig Amination of Brominated Heterocycles
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Various amines | Pd₂(dba)₃ (1-2) | Various | NaOtBu | Toluene | 80-110 | 2-24 | Good to Excellent |
| Primary & Secondary Amines | Pd(OAc)₂ (1-2) | BINAP | Cs₂CO₃ | Toluene | 100 | 16-24 | Good |
Note: This data is representative and reaction conditions should be optimized for specific substrates.
Table 3: Heck Coupling of 5-Bromopyrimidine
| Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ (1-5) | P(o-tol)₃ | Et₃N | DMF | 100 | 16 | Good |
| Acrylate | Pd(OAc)₂ (2) | None | K₂CO₃ | Water/DMF | 80 | 4 | High |
Note: This data is representative and reaction conditions should be optimized for specific substrates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures.[2]
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel, add the 5-bromopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol).[2] Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) (5 mL).[2] The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS.[5] Upon completion, the reaction is worked up to afford the arylated product.[5]
General Procedure for Buchwald-Hartwig Amination
In a dry Schlenk flask under an inert atmosphere, combine 5-bromopyrimidine (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). Add anhydrous, degassed solvent (e.g., toluene). The mixture is heated (typically 80-110 °C) and the reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, diluted with a suitable solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.
General Procedure for Heck Coupling
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv), palladium(II) acetate (1-5 mol%), and a phosphine ligand if required (e.g., tri(o-tolyl)phosphine, 2-10 mol%).[1] Add an anhydrous solvent (e.g., DMF, acetonitrile, or toluene), followed by a base (e.g., triethylamine, 1.5-2.5 equiv) and the alkene (1.2-1.5 equiv).[1] The reaction mixture is heated and monitored by TLC or GC until the starting material is consumed.[1]
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide.[1][2] Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine).[1][2] Degas the mixture.[2] Add the terminal alkyne to the reaction mixture.[1] Stir the reaction at room temperature or with heating and monitor its progress.[1]
Visualizations
Experimental Workflow
Caption: Generalized workflow for palladium-catalyzed coupling of 5-bromopyrimidine.
Logical Relationships of Coupling Reactions
Caption: Decision guide for selecting a coupling reaction with 5-bromopyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal protocols for handling 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine (CAS Number: 121519-00-4). Adherence to these procedures is essential for ensuring personal safety, maintaining a safe laboratory environment, and complying with regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Based on available safety data, the key hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause serious damage to the eyes.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
Always consult the Safety Data Sheet (SDS) before handling this chemical.[2] A comprehensive understanding of the potential hazards is the first step in safe chemical management.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn in addition to goggles where there is a splash hazard.[2] | NIOSH (US) or EN 166 (EU) approved.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use.[3][4] | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][6][7] If dust or aerosols may be generated, a NIOSH-approved respirator with a suitable filter (e.g., type ABEK (EN14387)) is required.[1] | NIOSH (US) or EN 143 (EU) approved. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Ensure a Safety Data Sheet (SDS) for this compound is accessible to all personnel.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that emergency equipment, such as an eyewash station and safety shower, is accessible and operational.[6]
-
Prepare all necessary equipment and reagents before handling the chemical.
Step 2: Engineering Controls
-
All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]
Step 3: Chemical Handling
-
Wear the appropriate PPE as specified in the table above.
-
Handle the chemical in small, manageable quantities.[7]
-
Keep the container tightly closed when not in use.
-
Ground and bond container and receiving equipment to prevent static discharges.[5]
-
Use non-sparking tools.[5]
-
Do not eat, drink, or smoke in the handling area.[8]
-
Wash hands thoroughly with soap and water after handling.[8]
Step 4: Spill Management
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, clean up spills immediately.
-
For liquid spills, use absorbent pads to wipe up the material.[9]
-
For solid spills, carefully sweep up and shovel the material into a suitable container for disposal.[2]
-
Clean the spill area thoroughly with a detergent solution followed by water.[9]
-
Collect all spill cleanup materials in a designated hazardous waste container.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled in compliance with all local, state, and federal regulations.[3] Never dispose of this chemical down the drain or in regular trash.[3]
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.[3]
-
As a halogenated organic compound, it must be segregated from non-halogenated organic waste.[3][10][11]
2. Waste Collection and Container Requirements:
-
Dedicated Waste Container: Collect all waste in a designated, properly labeled, and sealed container suitable for halogenated organic compounds.[3][12]
-
Solid Waste: Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, clearly labeled solid hazardous waste container.[3][12]
-
Liquid Waste: Solutions of this compound should be collected in a dedicated halogenated organic solvent waste container.[3][12]
3. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[3]
4. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area.[12][13]
-
Use secondary containment to prevent spills and leaks.[12]
5. Professional Disposal:
-
The final disposal must be handled by a licensed and certified hazardous waste disposal company.[3][12]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][12]
Workflow for Safe Handling and Disposal
Caption: A generalized workflow for the safe handling and disposal of this compound.
References
- 1. 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine 97 121519-00-4 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. uwyo.edu [uwyo.edu]
- 10. uakron.edu [uakron.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
